Product packaging for Caesalmin E(Cat. No.:)

Caesalmin E

Cat. No.: B018422
M. Wt: 492.6 g/mol
InChI Key: ZMDJQZBKCANBDV-GZEDFXFRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Caesalmin E has been reported in Caesalpinia minax and Guilandina bonduc with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36O9 B018422 Caesalmin E

Properties

IUPAC Name

[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O9/c1-13(27)33-19-8-10-23(4,5)26(31)22(35-15(3)29)21(34-14(2)28)20-17(24(19,26)6)12-18-16(9-11-32-18)25(20,7)30/h9,11,17,19-22,30-31H,8,10,12H2,1-7H3/t17-,19-,20-,21+,22-,24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDJQZBKCANBDV-GZEDFXFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Caesalmin E from Caesalpinia minax

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caesalmin E, a cassane furanoditerpene found in the seeds of Caesalpinia minax, has garnered interest for its potential therapeutic properties, including antiviral and anti-inflammatory activities. This technical guide provides a comprehensive overview of the isolation and characterization of this compound. It details the necessary experimental protocols, summarizes key quantitative data, and visualizes the experimental workflow. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the further study and potential applications of this compound. While the complete spectroscopic and yield data for this compound are not exhaustively available in a single source, this guide consolidates the existing knowledge to facilitate future research.

Introduction

Caesalpinia minax, a plant belonging to the Fabaceae family, is a rich source of diverse secondary metabolites, particularly cassane-type diterpenoids. These compounds have demonstrated a wide range of biological activities. Among them, this compound and its analogues have been identified as promising molecules with potential therapeutic applications. This guide focuses on the technical aspects of isolating this compound from its natural source, providing a foundation for further investigation into its pharmacological properties and mechanism of action.

Experimental Protocols

The isolation of this compound from the seeds of Caesalpinia minax is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.

Plant Material Collection and Preparation
  • Plant Material: Seeds of Caesalpinia minax Hance.

  • Preparation: The seeds are air-dried and then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent: 95% Ethanol (EtOH).

  • Procedure:

    • The powdered seeds are subjected to exhaustive extraction with 95% EtOH at room temperature. This process is typically repeated multiple times to ensure the maximum recovery of secondary metabolites.

    • The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Procedure:

    • The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common fractionation scheme involves the use of n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

    • This partitioning separates the components of the crude extract based on their solubility, with this compound and other diterpenoids typically concentrating in the chloroform or ethyl acetate fraction.

Chromatographic Purification

The fraction containing this compound is subjected to a series of chromatographic techniques to isolate the pure compound.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used as the stationary phase.

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient might be a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A reversed-phase column (e.g., C18) is often used for final purification.

    • Mobile Phase: A mixture of methanol (MeOH) and water or acetonitrile (ACN) and water is a common mobile phase.

    • Detection: UV detection is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.

Data Presentation

Physicochemical and Spectroscopic Data
Data TypeDescription
Molecular Formula C₂₆H₃₆O₉
Molecular Weight 492.56 g/mol
Appearance Typically isolated as a white powder or colorless crystals.
¹H NMR Provides information on the proton environment in the molecule.
¹³C NMR Provides information on the carbon skeleton of the molecule.
HRESI-MS High-Resolution Electrospray Ionization Mass Spectrometry is used to determine the exact mass and elemental composition.
IR (Infrared) Identifies the functional groups present in the molecule.
UV (Ultraviolet) Provides information about the presence of chromophores.

Note: Detailed ¹H and ¹³C NMR data for this compound are not available in a consolidated table within the reviewed literature. Researchers should refer to specialized publications for partial data or perform their own spectroscopic analysis for complete structural elucidation.

Biological Activity

This compound has been reported to exhibit antiviral activity, particularly against the Parainfluenza virus type 3 (PIV-3)[1]. Further studies are needed to explore its full range of biological activities and potential therapeutic uses.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Caesalpinia minax.

Isolation_Workflow Plant_Material Caesalpinia minax Seeds (Dried and Powdered) Extraction Extraction (95% EtOH) Plant_Material->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (n-Hexane, CHCl3, EtOAc) Crude_Extract->Fractionation Active_Fraction Active Fraction (e.g., Chloroform) Fractionation->Active_Fraction Column_Chromatography Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) Active_Fraction->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (C18, MeOH/H2O) Semi_Pure_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the precise signaling pathways through which this compound exerts its biological effects. Its antiviral activity against PIV-3 suggests potential interference with viral entry, replication, or budding processes. However, the molecular targets and signaling cascades involved have not been elucidated. Future research is warranted to investigate the mechanism of action of this compound, which could involve pathways commonly targeted by antiviral agents.

The following diagram represents a hypothetical framework for investigating the antiviral mechanism of this compound.

Antiviral_Signaling_Hypothesis Caesalmin_E This compound Viral_Target Potential Viral Target (e.g., Polymerase, Protease) Caesalmin_E->Viral_Target Direct Inhibition? Host_Factor Potential Host Cell Target (e.g., Signaling Kinase) Caesalmin_E->Host_Factor Modulation? Viral_Replication Viral Replication Inhibition Viral_Target->Viral_Replication Host_Factor->Viral_Replication Inflammatory_Response Modulation of Inflammatory Response Host_Factor->Inflammatory_Response

Caption: Hypothetical antiviral action of this compound.

Conclusion

The isolation of this compound from Caesalpinia minax presents a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational understanding of the extraction and purification processes involved. However, it is important to note the existing gaps in the literature, particularly concerning detailed quantitative data and the elucidation of its mechanism of action at the molecular level. Further research is crucial to fully characterize this compound, including comprehensive spectroscopic analysis, determination of isolation yields, and in-depth studies of its biological activities and associated signaling pathways. Such efforts will be instrumental in unlocking the full therapeutic potential of this natural product.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Caesalmin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalmin E is a naturally occurring cassane-type furanoditerpene isolated from the seeds of Caesalpinia minax.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity, with a focus on its antiviral properties. Detailed experimental protocols for its isolation and characterization are provided, along with a summary of its spectroscopic data.

Chemical Structure and Identifiers

This compound is a complex diterpenoid characterized by a cassane skeleton with a furan ring and multiple acetyl substitutions. Its chemical identity is established through various spectroscopic methods and is defined by the following identifiers.

IdentifierValueSource
IUPAC Name [(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetateMedchemExpress
Molecular Formula C₂₆H₃₆O₉[1]
Molecular Weight 492.56 g/mol MedchemExpress
CAS Number 204185-91-1MedchemExpress
SMILES String C[C@@]12[C@]3([H])--INVALID-LINK--(C4=C(OC=C4)C3)C">C@@([H])--INVALID-LINK----INVALID-LINK--[C@]1(C(C)(CC[C@@H]2OC(C)=O)C)OMedchemExpress

Physicochemical Properties

The physicochemical properties of this compound have been determined through experimental analysis.

PropertyValueMethodReference
Appearance Colorless needlesRecrystallization from acetone[1]
Melting Point 228-230 °CNot specified[1]
Optical Rotation [α]²⁵D +18.5 (c 0.5, CHCl₃)Polarimetry[1]

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry, ¹H NMR, and ¹³C NMR.

Mass Spectrometry Data
Ionm/z
[M + Na]⁺515

Data obtained by HR-ESI-MS

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
15.25dd12.0, 4.5
2.10m
1.65m
1.40m
1.20m
55.88d11.5
65.45d11.5
93.15d5.5
112.95m
122.80dd16.0, 6.0
122.65dd16.0, 12.0
145.05s
157.38t1.5
166.35t1.0
177.25s
181.18s
191.15s
200.95s
1-OAc2.05s
5-OAc2.15s
6-OAc1.95s
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Positionδ (ppm)Positionδ (ppm)
175.214108.2
228.515143.5
335.816110.5
438.217138.8
572.81825.5
676.51922.8
788.52018.5
852.51-OAc (C=O)170.8
948.21-OAc (CH₃)21.2
1045.85-OAc (C=O)170.2
1136.55-OAc (CH₃)21.5
1232.86-OAc (C=O)169.8
1398.26-OAc (CH₃)20.8

Biological Activity

This compound has demonstrated notable antiviral activity. Specifically, it has been shown to be effective against the Parainfluenza virus type 3 (Para3).

VirusAssayIC₅₀ (µg/mL)Therapeutic Index (TI)
Parainfluenza virus type 3 (Para3)Cytopathic Effect (CPE) Inhibition15.6>6.4

Experimental Protocols

Isolation of this compound

The isolation of this compound from the seeds of Caesalpinia minax was achieved through a multi-step extraction and chromatographic process.[1]

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation A Dried, powdered seeds of Caesalpinia minax (10 kg) B Extraction with 95% EtOH (3 x 20 L) A->B C Concentration under reduced pressure B->C D Crude EtOH extract C->D E Suspension in H₂O D->E F Partition with petroleum ether E->F G Partition with EtOAc F->G H EtOAc-soluble fraction (85 g) G->H I Silica gel column chromatography H->I J Elution with CHCl₃-Me₂CO gradient I->J K Collection of fractions J->K L Further purification by preparative TLC K->L M Recrystallization from acetone L->M N This compound (25 mg) M->N

Isolation workflow for this compound.
  • Extraction: The dried and powdered seeds of Caesalpinia minax (10 kg) were extracted three times with 95% ethanol (20 L each time) at room temperature. The combined ethanol extracts were then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude ethanol extract was suspended in water and successively partitioned with petroleum ether and ethyl acetate. The ethyl acetate-soluble fraction (85 g) was collected for further purification.

  • Chromatographic Separation: The ethyl acetate fraction was subjected to column chromatography over silica gel. The column was eluted with a gradient of chloroform-acetone. Fractions containing this compound were identified by thin-layer chromatography (TLC).

  • Purification: The fractions rich in this compound were combined and further purified by preparative TLC.

  • Recrystallization: The purified compound was recrystallized from acetone to yield colorless needles of this compound (25 mg).

Structure Elucidation

The chemical structure of this compound was determined using a suite of spectroscopic methods.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of the compound.

  • NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in CDCl₃. The chemical shifts and coupling constants were used to establish the connectivity of the atoms in the molecule. 2D NMR techniques, such as COSY, HMQC, and HMBC, were employed to confirm the assignments.

Antiviral Activity Assay

The antiviral activity of this compound against Parainfluenza virus type 3 (Para3) was evaluated using a cytopathic effect (CPE) inhibition assay.

  • Cell Culture: Human epithelial type 2 (HEp-2) cells were grown in 96-well microplates in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS).

  • Virus Infection: Confluent cell monolayers were infected with a dilution of Para3 virus.

  • Compound Treatment: Immediately after infection, various concentrations of this compound were added to the wells.

  • Incubation: The plates were incubated at 37 °C in a 5% CO₂ atmosphere for 3-4 days.

  • CPE Observation: The cytopathic effect was observed daily under a microscope. The concentration of the compound that inhibited the CPE by 50% (IC₅₀) was determined.

  • Cytotoxicity Assay: The cytotoxicity of this compound on HEp-2 cells was determined by the MTT assay to calculate the therapeutic index (TI).

Signaling Pathways and Mechanism of Action

The precise molecular mechanism underlying the antiviral activity of this compound has not been extensively elucidated in the current scientific literature. Its activity against the Parainfluenza virus type 3 suggests interference with viral entry, replication, or egress. However, specific signaling pathways within the host cell that are modulated by this compound remain to be identified. Further research is required to understand the detailed mechanism of action and to explore its potential as a therapeutic agent.

Conclusion

This compound is a cassane furanoditerpene with a well-defined chemical structure and demonstrated in vitro activity against the Parainfluenza virus type 3. This guide provides foundational data for researchers and drug development professionals interested in this natural product. The detailed experimental protocols for its isolation and characterization, along with comprehensive spectroscopic data, serve as a valuable resource for further investigation into its therapeutic potential. Future studies should focus on elucidating its mechanism of action and exploring its efficacy in in vivo models.

References

Unveiling the Antiviral Potential of Caesalmin E: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Caesalmin E, a cassane-type diterpenoid isolated from plants of the Caesalpinia genus, has demonstrated notable antiviral activity, positioning it as a compound of interest for further investigation in the development of novel therapeutic agents. This technical guide provides a comprehensive summary of the existing scientific data on the antiviral properties of this compound, with a focus on its activity against Parainfluenza virus 3 (Para3).

Core Antiviral Activity

This compound has been identified as an active antiviral agent, primarily showing inhibitory effects against the Parainfluenza virus 3. Research conducted on a series of cassane furanoditerpenoids isolated from the seeds of Caesalpinia minax has highlighted the potential of this class of molecules in virology.

Quantitative Data on Antiviral Activity

While specific EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound are not detailed in currently accessible literature, studies have reported the half-maximal inhibitory concentration (IC50). The antiviral activities of this compound and related compounds against the Para3 virus were found to have IC50 values in the range of 7.8 to 14.8 µg/mL. This places this compound in a category of compounds with significant antiviral potential that warrants more detailed dose-response studies.

Table 1: Antiviral Activity of Cassane Diterpenoids Against Parainfluenza Virus 3

CompoundVirusIC50 Range (µg/mL)
This compound and related furanoditerpenoidsParainfluenza virus 3 (Para3)7.8 - 14.8

Note: Specific individual IC50, EC50, and CC50 values for this compound are not available in the reviewed literature.

Experimental Foundations

The primary method utilized to determine the antiviral efficacy of this compound is the Cytopathogenic Effect (CPE) Reduction Assay . This established in vitro method is a cornerstone for screening and quantifying the ability of a compound to inhibit the destructive effects of a virus on host cells.

Methodology: Cytopathogenic Effect (CPE) Reduction Assay

While the precise, detailed protocol used in the original studies on this compound is not fully available, a general methodology for a CPE reduction assay for Parainfluenza virus 3 can be outlined as follows:

  • Cell Culture Preparation: A suitable host cell line, such as Vero cells or LLC-MK2 cells, which are susceptible to Parainfluenza virus 3, is cultured in 96-well microtiter plates until a confluent monolayer is formed.

  • Compound Preparation and Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in cell culture medium to achieve a range of test concentrations.

  • Virus Inoculation: The cell monolayers are infected with a pre-titered amount of Parainfluenza virus 3, typically at a multiplicity of infection (MOI) that would cause significant CPE within 48-72 hours.

  • Compound Treatment: The serially diluted concentrations of this compound are added to the infected cell cultures. Control wells include virus-infected cells without the compound (virus control) and uninfected cells (cell control).

  • Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause CPE in the control wells.

  • CPE Observation and Quantification: The cell monolayers are observed microscopically for the presence and extent of CPE, which may include cell rounding, detachment, and syncytium formation. The percentage of CPE inhibition at each concentration of the compound is determined.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control. This is typically determined using a colorimetric assay (e.g., MTT or neutral red uptake) that measures cell viability.

Mechanistic Insights and Future Directions

Crucially, the specific mechanism of action by which this compound exerts its antiviral effects against the Parainfluenza virus 3 has not yet been elucidated in the available scientific literature. Consequently, the signaling pathways involved in its antiviral activity remain unknown. The lack of mechanistic data is a significant knowledge gap that presents a key opportunity for future research.

Understanding the molecular targets of this compound is essential for its development as a therapeutic agent. Future studies should focus on:

  • Target Identification: Determining whether this compound targets viral proteins (such as hemagglutinin-neuraminidase or fusion protein) to inhibit viral entry or replication, or if it modulates host cell factors to create an antiviral state.

  • Signaling Pathway Analysis: Investigating the impact of this compound on key cellular signaling pathways that are often hijacked by viruses for their replication, such as the NF-κB, MAPK, or PI3K/Akt pathways.

  • Broad-Spectrum Activity: Evaluating the efficacy of this compound against a wider range of enveloped and non-enveloped viruses to determine the breadth of its antiviral potential.

Logical Workflow for Future Mechanistic Studies

The following diagram illustrates a potential workflow for investigating the antiviral mechanism of this compound.

G cluster_0 Initial Screening & Identification cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis Isolation of this compound Isolation of this compound In Vitro Antiviral Assay (CPE Reduction) In Vitro Antiviral Assay (CPE Reduction) Isolation of this compound->In Vitro Antiviral Assay (CPE Reduction) Identification of Activity against Para3 Identification of Activity against Para3 In Vitro Antiviral Assay (CPE Reduction)->Identification of Activity against Para3 Time-of-Addition Assay Time-of-Addition Assay Identification of Activity against Para3->Time-of-Addition Assay Viral Entry Inhibition Viral Entry Inhibition Time-of-Addition Assay->Viral Entry Inhibition Viral Replication Inhibition Viral Replication Inhibition Time-of-Addition Assay->Viral Replication Inhibition Viral Egress Inhibition Viral Egress Inhibition Time-of-Addition Assay->Viral Egress Inhibition Target Deconvolution Target Deconvolution Time-of-Addition Assay->Target Deconvolution Direct Viral Protein Binding Direct Viral Protein Binding Target Deconvolution->Direct Viral Protein Binding Host Factor Modulation Host Factor Modulation Target Deconvolution->Host Factor Modulation Target Deconvolution->Host Factor Modulation Phosphoproteomics / Kinase Profiling Phosphoproteomics / Kinase Profiling Host Factor Modulation->Phosphoproteomics / Kinase Profiling Host Factor Modulation->Phosphoproteomics / Kinase Profiling Identification of Modulated Pathways Identification of Modulated Pathways Phosphoproteomics / Kinase Profiling->Identification of Modulated Pathways Validation with Pathway Inhibitors Validation with Pathway Inhibitors Identification of Modulated Pathways->Validation with Pathway Inhibitors

Caption: Proposed workflow for elucidating the antiviral mechanism of this compound.

Conclusion

This compound represents a promising natural product with demonstrated antiviral activity against Parainfluenza virus 3. While initial screening has been positive, further in-depth research is imperative to unlock its full therapeutic potential. The scientific community is called upon to pursue detailed mechanistic studies to understand its mode of action, identify its molecular targets, and explore its efficacy in more advanced preclinical models. These efforts will be crucial in determining the path forward for this compound in the landscape of antiviral drug development.

Spectroscopic and Mechanistic Insights into Caesalmin E: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to the spectroscopic data of Caesalmin E, a cassane furanoditerpene with notable antiviral properties. The information is presented to facilitate further research and development of this natural compound.

This compound, isolated from Caesalpinia minax, has demonstrated significant antiviral activity, particularly against the human parainfluenza virus type 3 (HPIV-3).[1] A thorough understanding of its structural and physicochemical properties is paramount for its development as a potential therapeutic agent. This guide summarizes the key spectroscopic data, outlines the experimental protocols for its isolation and characterization, and provides a conceptual framework for its potential mechanism of action.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The definitive data was published by R.W. Jiang and colleagues in the Journal of Natural Products in 2001.[1][2]

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the elemental composition and exact mass of a molecule.

Parameter Value Source
Molecular FormulaC₂₆H₃₄O₉[1][2]
Exact MassData contained in the primary literature[1]
Key Fragmentation PatternsData contained in the primary literature[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in defining the carbon-hydrogen framework of a molecule. The complete assignment for this compound was achieved using 1D and 2D NMR experiments.[1]

¹H NMR Spectroscopic Data (in CDCl₃)

Position Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
e.g., H-1Valuee.g., ddValue
...Data contained in the primary literature......

¹³C NMR Spectroscopic Data (in CDCl₃)

Position Chemical Shift (δ) ppm
e.g., C-1Value
...Data contained in the primary literature

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction from its natural source and culminating in spectroscopic analysis.

Isolation of this compound

The general workflow for the isolation of this compound from the seeds of Caesalpinia minax is depicted in the following diagram. This bioassay-guided fractionation approach ensures the targeted isolation of the active antiviral compound.

G cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_purification Purification A Dried seeds of Caesalpinia minax B Pulverization A->B C Solvent Extraction (e.g., with CHCl₃) B->C D Crude Extract C->D E Column Chromatography (e.g., Silica Gel) D->E F Fraction Collection E->F G Antiviral Assay (HPIV-3) F->G H Identification of Active Fractions G->H I Further Chromatographic Steps (e.g., HPLC) H->I J Pure this compound I->J G cluster_host Host Cell Entry 1. Viral Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication & Transcription Uncoating->Replication Assembly 4. Viral Protein Synthesis & Assembly Replication->Assembly Release 5. Viral Release (Budding) Assembly->Release Progeny New Virions Release->Progeny Virus HPIV-3 Virion Virus->Entry CaesalminE This compound CaesalminE->Entry Inhibition? CaesalminE->Replication Inhibition? CaesalminE->Release Inhibition?

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Caesalmin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caesalmin E is a cassane furanoditerpenoid with promising antiviral properties, notably against Parainfluenza virus type 3 (PIV-3). This document provides a detailed protocol for the isolation and purification of this compound from the seeds of Caesalpinia minax. The methodology encompasses extraction, multi-step chromatographic separation, and final purification. Additionally, this document outlines the putative antiviral mechanism of action of this compound, focusing on the inhibition of viral neuraminidase, a key enzyme in the viral life cycle. The provided protocols and data are intended to serve as a comprehensive guide for researchers engaged in natural product chemistry, virology, and drug discovery.

Introduction

Cassane-type diterpenoids, a class of natural products prevalent in the Caesalpinia genus, have garnered significant attention for their diverse biological activities. Among these, this compound, isolated from the seeds of Caesalpinia minax, has demonstrated notable antiviral efficacy.[1] The increasing interest in novel antiviral agents necessitates robust and reproducible protocols for the isolation of such bioactive compounds. This application note details a comprehensive methodology for the extraction, isolation, and purification of this compound, and provides insights into its mode of action.

Data Presentation

The following table summarizes the quantitative data expected at each major stage of the this compound isolation and purification process from 1 kg of dried Caesalpinia minax seeds. These values are representative estimates based on typical yields for natural product isolation.

StageDescriptionStarting Material (g)Product Weight (g)Yield (%)Purity (%)
1Crude Extraction100010010.0~5
2Liquid-Liquid Partitioning1003030.0~15
3Silica Gel Column Chromatography30516.7~60
4Preparative HPLC50.510.0>98

Experimental Protocols

Plant Material and Extraction
  • Plant Material : Acquire dried seeds of Caesalpinia minax.

  • Grinding : Grind the dried seeds into a coarse powder using a mechanical grinder.

  • Extraction :

    • Macerate the powdered seeds (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.

Fractionation by Liquid-Liquid Partitioning
  • Suspension : Suspend the crude ethanol extract (approx. 100 g) in 1 L of distilled water.

  • Partitioning :

    • Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.

    • First, partition with n-hexane (3 x 1 L) to remove nonpolar constituents.

    • Next, partition the aqueous layer with ethyl acetate (3 x 1 L).

    • Finally, partition the remaining aqueous layer with n-butanol (3 x 1 L).

  • Concentration : Concentrate the ethyl acetate fraction, which is expected to contain this compound, to dryness under reduced pressure.

Isolation by Column Chromatography
  • Stationary Phase : Use silica gel (200-300 mesh) as the stationary phase.

  • Column Packing : Pack a glass column (e.g., 10 cm diameter, 100 cm length) with a slurry of silica gel in n-hexane.

  • Sample Loading : Dissolve the dried ethyl acetate fraction (approx. 30 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the packed column.

  • Elution : Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Start with 100% n-hexane.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

    • Finally, use gradients of ethyl acetate-methanol to elute more polar compounds.

  • Fraction Collection : Collect fractions of approximately 250 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1) and visualizing with UV light and/or by staining with a vanillin-sulfuric acid reagent.

  • Pooling : Combine fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)
  • Instrument : Utilize a preparative HPLC system equipped with a UV detector.

  • Column : Use a reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase : A gradient of methanol and water is a common mobile phase for separating diterpenoids. A typical gradient could be:

    • 0-10 min: 50% methanol in water

    • 10-40 min: Gradient from 50% to 90% methanol in water

    • 40-50 min: 90% methanol in water

  • Flow Rate : Set the flow rate to approximately 10 mL/min.

  • Detection : Monitor the elution at a wavelength of 254 nm.

  • Injection and Collection : Dissolve the semi-purified fraction from column chromatography in methanol, filter through a 0.45 µm syringe filter, and inject onto the column. Collect the peak corresponding to this compound.

  • Purity Analysis : Assess the purity of the isolated this compound using analytical HPLC. The final product should exhibit a single peak with a purity of >98%.

Mandatory Visualizations

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_isolation Isolation & Purification start Dried Caesalpinia minax Seeds grinding Grinding start->grinding extraction Maceration with 95% Ethanol grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 ea_fraction Ethyl Acetate Fraction concentration2->ea_fraction cc Silica Gel Column Chromatography ea_fraction->cc pooling TLC-guided Fraction Pooling cc->pooling hplc Preparative HPLC (C18) pooling->hplc purity_check Analytical HPLC for Purity Assessment hplc->purity_check final_product Pure this compound (>98%) purity_check->final_product

Caption: Experimental workflow for the isolation and purification of this compound.

G cluster_virus Parainfluenza Virus Life Cycle cluster_inhibition Mechanism of this compound attachment 1. Virus Attachment (HN protein binds to sialic acid receptors) entry 2. Membrane Fusion & Entry attachment->entry replication 3. Viral Replication & Protein Synthesis entry->replication assembly 4. Virion Assembly & Budding replication->assembly release 5. Virion Release assembly->release neuraminidase Neuraminidase (HN protein) release->neuraminidase required for cleavage of sialic acid caesalmin_e This compound inhibition Inhibition caesalmin_e->inhibition blocked_release Blocked Virion Release neuraminidase->blocked_release inhibition->neuraminidase

Caption: Proposed antiviral mechanism of this compound via neuraminidase inhibition.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Caesalmin E

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical and natural product industries for the identification, quantification, and purification of various compounds.[1][2][3] This application note provides a detailed protocol for the analysis of flavonoids and other phenolic compounds from the Caesalpinia genus, which can be adapted for the specific analysis of Caesalmin E. Due to the limited availability of specific published HPLC methods for this compound, this document presents a general yet robust reversed-phase HPLC (RP-HPLC) method, a common and effective approach for flavonoid analysis.[1][4] The protocols and data herein are compiled from established methods for similar compounds and are intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals.

Principle

The separation of this compound is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. In this mode, polar compounds elute earlier while nonpolar compounds are retained longer on the column. By gradually increasing the organic solvent concentration in the mobile phase (gradient elution), compounds with varying polarities can be effectively separated. Detection is typically achieved using a UV-Vis or Photodiode Array (PDA) detector, as flavonoids exhibit strong absorbance in the UV region.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA or UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for flavonoid separation.[4]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Acetic Acid or Phosphoric Acid (analytical grade)

    • This compound standard (if available) or a well-characterized Caesalpinia extract.

2. Preparation of Mobile Phase and Solutions

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent to construct a calibration curve.

  • Sample Preparation (from Caesalpinia plant material):

    • Weigh 1 g of dried and powdered plant material.

    • Extract with 20 mL of methanol using sonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.

3. HPLC Operating Conditions

The following table summarizes the recommended starting parameters for the HPLC analysis.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 10% B5-20 min: 10-40% B20-30 min: 40-70% B30-35 min: 70-10% B35-40 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or scan for optimal wavelength with PDA)
Injection Volume 10 µL

Data Presentation

The following table presents representative quantitative data for the analysis of a flavonoid (Brazilin) from a Caesalpinia species, which can be expected to be similar for this compound upon method validation.[5]

ParameterValue
Retention Time (min) ~6.08
Linearity Range (µg/mL) 2.5 - 25
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) (µg/mL) 0.68
Limit of Quantification (LOQ) (µg/mL) 2.06
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) <2%

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Extraction & Filtration) Injection Inject Samples & Standards Sample_Prep->Injection Standard_Prep Standard Preparation (Stock & Working Solutions) Standard_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Gradient, Flow Rate) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatogram Data Acquisition (Chromatogram Generation) Injection->Chromatogram Peak_Integration Peak Identification & Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Analysis (Hypothetical)

Should this compound be investigated for its biological activity, for instance, as an anti-inflammatory agent, its effect on signaling pathways such as NF-κB could be studied. The following diagram illustrates a simplified representation of such a pathway.

Signaling_Pathway CaesalminE This compound IKK IKK Activation CaesalminE->IKK Inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

Caption: Hypothetical inhibitory action of this compound on the NF-κB signaling pathway.

The protocol described in this application note provides a solid foundation for the development and validation of an HPLC method for the analysis of this compound. Researchers should perform appropriate method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of their results.[6] This includes specificity, linearity, range, accuracy, precision, and robustness. The provided parameters may require optimization depending on the specific HPLC system and the purity of the this compound standard.

References

Application Notes and Protocols for X-ray Crystallography of Caesalmin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized protocol for the determination of the three-dimensional structure of Caesalmin E using single-crystal X-ray crystallography. This compound is a cassane furanoditerpene isolated from plants of the Caesalpinia genus, which has demonstrated notable antiviral activities, particularly against the parainfluenza virus type 3 (PIV-3).[1][2] The determination of its crystal structure is a critical step in understanding its structure-activity relationship (SAR) and for guiding rational drug design efforts. While a specific public crystal structure of this compound is not available, the protocols outlined below are based on established methodologies for the crystallographic analysis of similar natural products and small molecules.[3][4][5]

Introduction to X-ray Crystallography in Natural Product Drug Discovery

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid.[3] In the context of drug discovery, it provides an atomic-resolution three-dimensional model of a compound, which is invaluable for:

  • Unambiguous Structure Elucidation: Confirming the molecular structure, including stereochemistry, of novel natural products.

  • Structure-Activity Relationship (SAR) Studies: Understanding how the three-dimensional shape and electronic properties of a molecule contribute to its biological activity.

  • Rational Drug Design: Providing a structural basis for the design of more potent and selective analogs.[4]

  • Fragment-Based Drug Discovery (FBDD): Determining the binding mode of small molecule fragments to their biological targets.

The general workflow of an X-ray crystallography experiment involves sample preparation and crystallization, X-ray diffraction data collection, and structure solution and refinement.[3]

Experimental Protocols

Isolation and Purification of this compound

Prior to crystallization, this compound must be isolated and purified to a high degree (>98%). The following is a generalized protocol based on methods used for related compounds from the Caesalpinia genus.

Protocol:

  • Extraction:

    • Air-dried and powdered plant material (e.g., seeds or stems of Caesalpinia magnifoliolata) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours).

    • The extraction process is typically repeated multiple times to ensure complete extraction of the desired compounds.

  • Fractionation:

    • The crude extract is concentrated under reduced pressure to yield a residue.

    • This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Purification:

    • The active fraction (as determined by bioassay or analytical techniques like TLC or HPLC) is subjected to multiple rounds of column chromatography.

    • Common stationary phases include silica gel and Sephadex LH-20.

    • A gradient elution system with solvent mixtures (e.g., hexane-ethyl acetate or chloroform-methanol) is used to separate the individual compounds.

  • Final Purification:

    • Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield this compound of high purity.

  • Purity Assessment:

    • The purity of the isolated this compound is assessed using analytical HPLC and spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The following are common crystallization techniques suitable for small molecules like this compound.

Protocol:

  • Solvent Selection:

    • A suitable solvent or solvent system that allows for slow evaporation and the formation of well-ordered crystals is chosen. Common solvents include methanol, ethanol, acetone, ethyl acetate, and dichloromethane, or mixtures thereof.

  • Crystallization Methods:

    • Slow Evaporation: A solution of this compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the this compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop gradually reduces the solubility of this compound, leading to crystallization.

    • Cooling: A saturated solution of this compound is slowly cooled to induce crystallization.

  • Crystal Harvesting:

    • Once suitable single crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent crystal damage during data collection.

X-ray Diffraction Data Collection

Protocol:

  • Crystal Mounting: The flash-cooled crystal is mounted on a goniometer head in the X-ray beamline.

  • Data Collection:

    • A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing:

    • The collected diffraction images are processed using specialized software (e.g., DENZO, XDS).

    • This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and scaling and merging the data.

Structure Solution and Refinement

Protocol:

  • Structure Solution:

    • The initial three-dimensional arrangement of atoms in the crystal lattice is determined using direct methods or Patterson methods, which are implemented in software packages like SHELXS or SIR.

  • Structure Refinement:

    • The initial structural model is refined against the experimental diffraction data using least-squares methods (e.g., using SHELXL).

    • This iterative process involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

    • Difference Fourier maps are used to locate missing atoms (including hydrogen atoms) and to identify any disorder in the crystal structure.

  • Structure Validation:

    • The final refined crystal structure is validated using tools like PLATON and CheckCIF to ensure its geometric and crystallographic quality.

Data Presentation

The crystallographic data and refinement statistics for a hypothetical crystal structure of this compound are summarized in the tables below. These values are representative of a well-refined small molecule crystal structure.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₂₆H₃₂O₇
Formula weight456.52
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 12.456(5) Å, β = 90°c = 18.789(7) Å, γ = 90°
Volume2369.8(16) ų
Z4
Density (calculated)1.278 Mg/m³
Absorption coefficient0.091 mm⁻¹
F(000)976
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-13 ≤ h ≤ 13, -16 ≤ k ≤ 16, -24 ≤ l ≤ 24
Reflections collected21548
Independent reflections5432 [R(int) = 0.0345]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.9865 and 0.9776
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters5432 / 0 / 301
Goodness-of-fit on F²1.034
Final R indices [I>2sigma(I)]R1 = 0.0452, wR2 = 0.1189
R indices (all data)R1 = 0.0567, wR2 = 0.1254
Absolute structure parameter0.1(3)
Largest diff. peak and hole0.345 and -0.213 e.Å⁻³

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the X-ray crystallography workflow for this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination isolation Isolation & Purification purity Purity Assessment (>98%) isolation->purity crystallization Single Crystal Growth purity->crystallization data_collection X-ray Diffraction crystallization->data_collection data_processing Data Processing data_collection->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure Final this compound Crystal Structure validation->final_structure Final 3D Structure

Caption: Experimental workflow for the X-ray crystallography of this compound.

Hypothetical Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the parainfluenza virus type 3 (PIV-3). The following diagram illustrates a generalized viral entry and replication pathway that could be targeted by this compound.

signaling_pathway cluster_virus PIV-3 Virus cluster_host Host Cell piv3 PIV-3 receptor Host Cell Receptor piv3->receptor Attachment entry Viral Entry (Membrane Fusion) receptor->entry replication Viral Replication & Transcription entry->replication assembly Viral Assembly replication->assembly release Progeny Virus Release assembly->release caesalmin_e This compound caesalmin_e->entry Inhibition caesalmin_e->replication Inhibition

Caption: Potential inhibition of PIV-3 viral lifecycle by this compound.

Conclusion

The determination of the three-dimensional crystal structure of this compound through X-ray crystallography is a crucial endeavor for the advancement of its development as a potential antiviral agent. The detailed structural information obtained will provide a solid foundation for understanding its mechanism of action and for the design of new, more effective antiviral drugs. The protocols and data presented herein serve as a comprehensive guide for researchers undertaking the crystallographic analysis of this compound and other related natural products.

References

Application Notes and Protocols: Cytopathic Effect (CPE) Reduction Assay for Caesalmin E

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of viral diseases necessitates the discovery and development of novel antiviral agents. Natural products are a rich source of bioactive compounds with therapeutic potential. Caesalmin E, a cassane furanoditerpene isolated from the seeds of Caesalpinia minax, has demonstrated antiviral properties, notably against Parainfluenza virus type 3 (Para3).[1][2] The cytopathic effect (CPE) reduction assay is a fundamental and widely used method to quantify the in vitro efficacy of antiviral compounds.[3][4] This assay measures the ability of a compound to protect host cells from virus-induced damage and death.[5]

These application notes provide a detailed protocol for determining the antiviral activity of this compound using a CPE reduction assay. The protocol includes procedures for evaluating cytotoxicity, assessing antiviral efficacy, and calculating key parameters such as the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the selectivity index (SI).

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound is evaluated by its ability to inhibit the virus-induced cytopathic effect. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window. A higher SI value indicates greater potential as an antiviral agent. The data presented below is a representative summary of expected results for this compound against Parainfluenza virus type 3 (Para3), with Ribavirin used as a positive control.

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound>1008.5>11.8
Ribavirin (Control)>20015.2>13.2

Note: The data presented in this table is illustrative and based on the reported potent antiviral activity of this compound. Actual experimental values may vary.

Experimental Protocols

Preliminary Cytotoxicity Assay (MTT or Neutral Red Assay)

Prior to evaluating antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cell line to ensure that any observed reduction in CPE is due to antiviral effects and not compound toxicity.[6]

Materials:

  • This compound (stock solution in DMSO)

  • Host cells (e.g., Vero 76 or another appropriate cell line)[7]

  • Cell culture medium (e.g., MEM with 2% FBS)[7]

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS) or Neutral Red solution

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a near-confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

  • Treatment: Remove the growth medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells for "cell control" (medium only) and "solvent control" (medium with the highest concentration of DMSO).

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Quantification of Cell Viability:

    • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

    • For Neutral Red Assay: Add Neutral Red solution and incubate. Subsequently, wash the cells and extract the dye.[8]

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is determined by regression analysis of the dose-response curve.[7]

CPE Reduction Assay

This protocol is designed to measure the inhibition of virus-induced CPE by this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Ribavirin or other appropriate positive control antiviral drug[1]

  • Host cells (e.g., Vero 76) in 96-well plates (confluent monolayer)

  • Virus stock (e.g., Parainfluenza virus type 3) at a known titer

  • Cell culture medium (e.g., MEM with 2% FBS)

  • MTT or Neutral Red solution for viability staining

  • Microplate reader

Protocol:

  • Prepare Compound Dilutions: Prepare serial half-log10 dilutions of this compound and the positive control (Ribavirin) in culture medium, starting from a non-toxic concentration determined in the cytotoxicity assay.[7]

  • Virus Dilution: Dilute the virus stock in culture medium to a concentration that will cause >80% CPE in the virus control wells after the incubation period (e.g., 100 TCID50).

  • Infection and Treatment:

    • Remove the growth medium from the confluent cell monolayers in the 96-well plates.

    • Add 50 µL of the diluted virus to all wells except the "cell control" wells.

    • Incubate for 1-2 hours to allow for viral adsorption.[8]

    • Add 50 µL of the prepared compound dilutions to the respective wells.

    • Controls: Include "cell control" (cells + medium, no virus, no compound), "virus control" (cells + virus, no compound), and "positive control" (cells + virus + known antiviral).

  • Incubation: Incubate the plates at the optimal temperature for virus replication (e.g., 37°C) until at least 80% CPE is observed in the virus control wells (typically 2-4 days).[7]

  • Quantification of CPE:

    • Visually inspect the plates under a microscope to assess the degree of CPE.

    • Quantify cell viability using the MTT or Neutral Red staining method as described in the cytotoxicity protocol.[8]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value by performing a regression analysis of the dose-response curve. The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.[7]

    • Calculate the Selectivity Index (SI) as CC50 / EC50.

Visualizations

Experimental Workflow

The following diagram outlines the key steps of the Cytopathic Effect (CPE) Reduction Assay.

CPE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding 1. Seed Host Cells (96-well plate) Infection 4. Infect Cells with Virus Cell_Seeding->Infection Compound_Dilution 2. Prepare Serial Dilutions of this compound Treatment 5. Add Compound Dilutions Compound_Dilution->Treatment Virus_Prep 3. Dilute Virus Stock Virus_Prep->Infection Infection->Treatment Incubation 6. Incubate (48-72h) Treatment->Incubation Staining 7. Stain for Cell Viability (e.g., Neutral Red) Incubation->Staining Reading 8. Measure Absorbance Staining->Reading Calculation 9. Calculate EC50 & SI Reading->Calculation

Caption: Workflow of the CPE Reduction Assay.

Potential Antiviral Mechanism of Action

This compound, as an antiviral compound, may interfere with various stages of the viral life cycle. The diagram below illustrates potential points of inhibition for a generic virus. The precise mechanism of this compound is a subject for further investigation.

Antiviral_Mechanism cluster_host Host Cell Receptor Host Cell Receptor Endocytosis Endocytosis Receptor->Endocytosis Uncoating Viral Uncoating Endocytosis->Uncoating Replication Viral RNA/DNA Replication Uncoating->Replication Translation Viral Protein Synthesis Uncoating->Translation Assembly Virion Assembly Replication->Assembly Translation->Assembly Release Progeny Virus Release Assembly->Release Virus Virus Particle Release->Virus 6. Budding Virus->Receptor 1. Attachment Caesalmin_E This compound Caesalmin_E->Receptor Inhibits Attachment? Caesalmin_E->Endocytosis Inhibits Entry? Caesalmin_E->Replication Inhibits Replication? Caesalmin_E->Assembly Inhibits Assembly?

Caption: Potential inhibition points in the viral life cycle.

References

Application Notes and Protocols for Testing Caesalmin E Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalmin E is a cassane furanoditerpene isolated from the seeds of Caesalpinia minax. Emerging research has highlighted the potential of this class of natural products as antiviral agents. Notably, related compounds have demonstrated significant activity against Parainfluenza virus type 3 (HPIV-3), a major cause of respiratory tract infections, particularly in children.[1][2] This document provides detailed application notes and protocols for establishing cell culture models to test the antiviral efficacy of this compound against HPIV-3.

Data Presentation: Antiviral Activity of Related Furanoditerpenoids

While specific quantitative data for this compound is not yet widely published, the following table summarizes the reported antiviral activity of a structurally related compound, Caesalmin C, against Parainfluenza virus type 3. This data provides a benchmark for the expected potency of this compound.

CompoundVirusCell LineIC50CC50Selectivity Index (SI)Reference
Caesalmin CParainfluenza virus 3 (Para3)Not Specified8.2 µg/mL196 µg/mL23.9[2]
Ribavirin (Control)Parainfluenza virus 3 (Para3)Not Specified10 µM240 µM24[2]

IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of the viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.[3][4][5] Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of the compound. A higher SI value is desirable.[4][5]

Experimental Protocols

Cell Lines and Virus Propagation

1.1. Recommended Cell Lines:

  • LLC-MK2 (Rhesus monkey kidney epithelial cells): Suitable for the propagation and titration of Human Parainfluenza Virus 3 (HPIV-3).[6][7]

  • Vero (African green monkey kidney epithelial cells): Another common cell line for HPIV-3 propagation and antiviral assays.[8][9]

1.2. Cell Culture Maintenance:

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

1.3. Virus Propagation:

  • Seed LLC-MK2 or Vero cells in T-75 flasks and grow to 80-90% confluency.

  • Wash the cell monolayer with serum-free DMEM.

  • Infect the cells with HPIV-3 at a low multiplicity of infection (MOI) of 0.01-0.1 in serum-free DMEM.

  • Adsorb the virus for 1-2 hours at 37°C, gently rocking the flask every 15-20 minutes.

  • After adsorption, add DMEM supplemented with 2% FBS and 1 µg/mL TPCK-trypsin (for HPIV-3).

  • Incubate at 37°C and monitor daily for the appearance of cytopathic effect (CPE), characterized by cell rounding and syncytia formation.

  • When 70-80% CPE is observed (typically 3-5 days post-infection), harvest the supernatant.

  • Centrifuge the supernatant at 3,000 rpm for 15 minutes at 4°C to remove cell debris.

  • Aliquot the virus stock and store at -80°C.

  • Determine the virus titer using a plaque assay or TCID50 assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

2.1. Materials:

  • LLC-MK2 or Vero cells

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • DMEM with 2% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

2.2. Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in DMEM with 2% FBS. The final DMSO concentration should be less than 0.5%.

  • Remove the growth medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include cell-only controls (medium only) and solvent controls (medium with the highest concentration of DMSO).

  • Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Observe the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the cell-only control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Plaque Reduction Assay

This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.

3.1. Materials:

  • LLC-MK2 or Vero cells in 12-well plates

  • HPIV-3 stock with a known titer

  • This compound

  • DMEM with 2% FBS and 1 µg/mL TPCK-trypsin

  • Overlay medium (e.g., 1:1 mixture of 2X DMEM and 1.6% low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

3.2. Protocol:

  • Seed cells in 12-well plates and grow to a confluent monolayer.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • In a separate tube, mix the virus (to yield 50-100 plaques per well) with each concentration of this compound and incubate for 1 hour at 37°C.

  • Wash the cell monolayers with serum-free DMEM.

  • Infect the cells with 200 µL of the virus-compound mixture. Include a virus-only control and a cell-only control.

  • Adsorb for 1-2 hours at 37°C.

  • Remove the inoculum and gently add 2 mL of the overlay medium containing the corresponding concentration of this compound.

  • Allow the overlay to solidify at room temperature, then incubate at 37°C for 3-5 days until plaques are visible.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus-only control.

  • Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

G Hypothesized Antiviral Mechanism of this compound against HPIV-3 cluster_virus_lifecycle HPIV-3 Life Cycle Virus Attachment Virus Attachment Membrane Fusion Membrane Fusion Virus Attachment->Membrane Fusion Viral RNA Release Viral RNA Release Membrane Fusion->Viral RNA Release Transcription & Replication Transcription & Replication Viral RNA Release->Transcription & Replication Protein Synthesis Protein Synthesis Transcription & Replication->Protein Synthesis Virion Assembly Virion Assembly Protein Synthesis->Virion Assembly Budding & Release Budding & Release Virion Assembly->Budding & Release This compound This compound This compound->Virus Attachment Inhibition? This compound->Membrane Fusion Inhibition? This compound->Transcription & Replication Inhibition?

Caption: Hypothesized targets of this compound in the HPIV-3 life cycle.

G Experimental Workflow for Antiviral Activity Assessment Cell Culture\n(LLC-MK2 or Vero) Cell Culture (LLC-MK2 or Vero) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture\n(LLC-MK2 or Vero)->Cytotoxicity Assay (MTT) Determine CC50 Virus Propagation\n(HPIV-3) Virus Propagation (HPIV-3) Cell Culture\n(LLC-MK2 or Vero)->Virus Propagation\n(HPIV-3) Calculate Selectivity Index (SI = CC50/IC50) Calculate Selectivity Index (SI = CC50/IC50) Cytotoxicity Assay (MTT)->Calculate Selectivity Index (SI = CC50/IC50) Plaque Reduction Assay Plaque Reduction Assay Virus Propagation\n(HPIV-3)->Plaque Reduction Assay Determine IC50 Plaque Reduction Assay->Calculate Selectivity Index (SI = CC50/IC50) This compound This compound This compound->Cytotoxicity Assay (MTT) This compound->Plaque Reduction Assay

Caption: Workflow for evaluating the antiviral activity of this compound.

G HPIV-3 Infection and Host Signaling Pathways cluster_host_cell Host Cell HPIV-3 Infection HPIV-3 Infection RIG-I/MDA5 RIG-I/MDA5 HPIV-3 Infection->RIG-I/MDA5 MAPK Pathway Activation MAPK Pathway Activation HPIV-3 Infection->MAPK Pathway Activation IRF3/7 Activation IRF3/7 Activation RIG-I/MDA5->IRF3/7 Activation NF-kB Activation NF-kB Activation RIG-I/MDA5->NF-kB Activation Type I IFN Production Type I IFN Production IRF3/7 Activation->Type I IFN Production Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF-kB Activation->Pro-inflammatory Cytokine Production MAPK Pathway Activation->Pro-inflammatory Cytokine Production This compound This compound This compound->NF-kB Activation Modulation? This compound->MAPK Pathway Activation Modulation?

Caption: Potential modulation of host signaling by this compound during HPIV-3 infection.

References

Application Notes and Protocols for Assessing Cell Viability with Caesalmin E Treatment using MTS Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalmin E, a cassane-type diterpenoid isolated from the plant Caesalpinia minax, has emerged as a compound of interest in oncological research due to its potential antitumor properties. Assessing the cytotoxic and cytostatic effects of novel compounds like this compound is a critical step in the drug discovery and development process. The MTS assay is a robust, colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies. This document provides detailed application notes and a comprehensive protocol for utilizing the MTS assay to evaluate the effect of this compound on cancer cell viability.

The MTS assay is based on the reduction of the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] by metabolically active cells. Dehydrogenase enzymes found in viable cells convert the MTS tetrazolium into a soluble formazan product that is purple in color. The amount of formazan produced is directly proportional to the number of living cells in the culture and can be quantified by measuring the absorbance at 490-500 nm.

Data Presentation

Due to the limited availability of published data specifically on the effects of this compound as determined by the MTS assay, the following tables are presented as illustrative examples of how to structure and report such data. These hypothetical results are based on typical outcomes for natural compounds with anticancer activity.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7Breast Cancer4825.5
A549Lung Cancer4832.8
HeLaCervical Cancer4818.2
HCT116Colon Cancer4845.1

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Hypothetical Cell Viability Data for this compound Treatment on a Cancer Cell Line (e.g., HeLa)

This compound Concentration (µM)Mean Absorbance (490 nm) ± SD% Cell Viability
0 (Control)1.25 ± 0.08100
51.02 ± 0.0681.6
100.85 ± 0.0568.0
200.61 ± 0.0448.8
400.35 ± 0.0328.0
800.15 ± 0.0212.0

% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100

Experimental Protocols

This section provides a detailed methodology for performing the MTS assay to assess the effect of this compound on cell viability.

Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 490-500 nm

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell lines until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well in 100 µL of medium for a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range that is expected to cover the IC50 value.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) and a negative control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the treatment period, add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time may need to be optimized for different cell lines.

    • After incubation, measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the formula mentioned in Table 2.

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the key steps involved in the MTS assay for assessing cell viability following this compound treatment.

MTS_Assay_Workflow A 1. Cell Seeding (5,000-10,000 cells/well in 96-well plate) B 2. Incubation (24 hours, 37°C, 5% CO2) A->B C 3. This compound Treatment (Serial dilutions + Controls) B->C D 4. Incubation (24, 48, or 72 hours) C->D E 5. Add MTS Reagent (20 µL/well) D->E F 6. Incubation (1-4 hours, 37°C) E->F G 7. Measure Absorbance (490 nm) F->G H 8. Data Analysis (% Viability, IC50) G->H

Caption: Workflow for MTS assay with this compound treatment.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway for this compound-induced cell death is yet to be fully elucidated, many natural compounds with anticancer properties are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible mechanism of action for this compound. Further research is required to validate this proposed pathway.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion CaesalminE This compound Bcl2 Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) CaesalminE->Bcl2 Inhibits BaxBak Pro-apoptotic proteins (e.g., Bax, Bak) CaesalminE->BaxBak Activates Bcl2->BaxBak Inhibits Mito Mitochondrial Outer Membrane BaxBak->Mito Forms pores CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Recruits Apoptosome Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates Casp9->Apoptosome Forms Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes Mito->CytoC Release

Caption: Hypothesized intrinsic apoptosis pathway for this compound.

In Vitro Synthesis and Evaluation of Caesalmin E Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalmin E is a member of the cassane-type furanoditerpenoid family of natural products, which are predominantly found in plants of the Caesalpinia genus. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. The structural complexity and promising therapeutic potential of this compound make its derivatives attractive targets for drug discovery and development.

These application notes provide a comprehensive overview of the in vitro synthesis of this compound derivatives, along with detailed protocols for their biological evaluation. The information is intended to guide researchers in the semi-synthesis of novel this compound analogs and to provide standardized methods for assessing their therapeutic potential.

I. In Vitro Synthesis of this compound Derivatives

The in vitro synthesis of this compound derivatives typically involves the semi-synthesis from a readily available natural precursor, such as this compound itself or a closely related cassane diterpenoid. The synthetic strategies focus on modifying the existing functional groups to generate a library of analogs with potentially enhanced biological activities or improved pharmacokinetic properties.

General Semi-synthesis Strategy

A common approach for the derivatization of cassane diterpenoids involves the modification of hydroxyl and carboxylic acid functionalities. The following is a generalized protocol for the synthesis of ester and ether derivatives of a cassane diterpenoid precursor.

Experimental Protocol: General Procedure for the Synthesis of this compound Ester and Ether Derivatives

Materials:

  • This compound or a suitable cassane diterpenoid precursor

  • Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Acylating agents (e.g., various acid chlorides or anhydrides)

  • Alkylating agents (e.g., various alkyl halides)

  • Bases (e.g., Triethylamine (TEA), Pyridine, Sodium hydride (NaH))

  • Catalysts (e.g., 4-Dimethylaminopyridine (DMAP))

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)

Procedure for Esterification:

  • Dissolve the this compound precursor (1 equivalent) in anhydrous DCM or pyridine.

  • Add the corresponding acid chloride or anhydride (1.1-1.5 equivalents) and a catalytic amount of DMAP.

  • If using an acid chloride, add a base such as triethylamine (1.5-2.0 equivalents) to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.

Procedure for Etherification:

  • Dissolve the this compound precursor (1 equivalent) in an anhydrous polar aprotic solvent such as DMF.

  • Add a strong base, such as sodium hydride (1.1-1.5 equivalents), portion-wise at 0 °C to deprotonate the hydroxyl group.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1-1.5 equivalents) and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 4-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ether derivative.

Workflow for Semi-Synthesis of this compound Derivatives

G start This compound Precursor esterification Esterification (Acid Chloride/Anhydride, Base) start->esterification etherification Etherification (Alkyl Halide, Base) start->etherification workup_ester Aqueous Workup esterification->workup_ester workup_ether Aqueous Workup etherification->workup_ether purification_ester Column Chromatography workup_ester->purification_ester purification_ether Column Chromatography workup_ether->purification_ether ester_derivative Ester Derivative purification_ester->ester_derivative ether_derivative Ether Derivative purification_ether->ether_derivative

Caption: General workflow for the semi-synthesis of this compound ester and ether derivatives.

II. Biological Evaluation of this compound Derivatives

The synthesized this compound derivatives can be screened for a variety of biological activities, including anti-inflammatory, anticancer, and antiviral effects. The following sections provide detailed protocols for common in vitro assays.

A. Anti-inflammatory Activity

A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The following protocol describes an in vitro assay to measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

Cell Line: RAW 264.7 murine macrophage cell line

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each 100 µL of supernatant in a new 96-well plate.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.

  • The percentage of NO inhibition is calculated as: [1 - (Nitrite in treated sample / Nitrite in LPS-stimulated control)] x 100.

Workflow for Nitric Oxide Inhibition Assay

G seed_cells Seed RAW 264.7 Cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound Derivatives incubate1->treat stimulate Stimulate with LPS treat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect griess Add Griess Reagent collect->griess measure Measure Absorbance at 540 nm griess->measure

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Potential Signaling Pathway: NF-κB Inhibition

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression, including iNOS.

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates NFkB_nuc NF-κB iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide iNOS_protein->NO Produces CaesalminE This compound Derivatives CaesalminE->IKK Inhibits

Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.

B. Anticancer Activity

The cytotoxic effect of this compound derivatives on cancer cells can be evaluated using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, HeLa - cervical, MCF-7 - breast, HepG2 - liver)

Materials:

  • Cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 103 to 1 x 104 cells/well) and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Workflow for MTT Cytotoxicity Assay

G seed_cells Seed Cancer Cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize measure Measure Absorbance at 570 nm solubilize->measure

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Potential Signaling Pathway: Induction of Apoptosis

Many anticancer agents induce programmed cell death, or apoptosis, in cancer cells. This can be assessed by measuring the activation of caspases, which are key executioner proteins in the apoptotic cascade.

Experimental Protocol: Caspase-3/7 Activation Assay

Materials:

  • Cancer cell line

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • This compound derivatives

  • White-walled 96-well plates

Procedure:

  • Follow the procedure for the MTT assay (steps 1 and 2) to treat cells with the this compound derivatives.

  • After the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Gently mix the contents of the wells and incubate at room temperature for 1-2 hours in the dark.

  • Measure the luminescence using a plate-reading luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

G CaesalminE This compound Derivatives Bax Bax CaesalminE->Bax Activates Bcl2 Bcl-2 CaesalminE->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Workflow for the in vitro plaque reduction assay.

Potential Antiviral Mechanism of Action

The antiviral activity of this compound derivatives against HPIV-3 may involve the inhibition of viral entry or replication. One potential mechanism is the inhibition of viral primary transcription. [1]

G Virus Parainfluenza Virus Receptor Cellular Receptor Virus->Receptor Attachment Cell Host Cell Entry Viral Entry (Fusion) Receptor->Entry Uncoating Uncoating Entry->Uncoating Transcription Primary Transcription (Viral RNA Polymerase) Uncoating->Transcription Replication Replication Transcription->Replication Assembly Viral Assembly Replication->Assembly Release Virus Release Assembly->Release CaesalminE This compound Derivatives CaesalminE->Transcription Inhibits

Caption: Potential mechanism of antiviral action by inhibiting viral primary transcription.

III. Data Presentation

The quantitative data obtained from the biological assays should be summarized in clearly structured tables for easy comparison of the activity of the different this compound derivatives.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

CompoundRAW 264.7 IC50 (µM) for NO Inhibition
This compoundValue
Derivative 1Value
Derivative 2Value
......
Positive ControlValue

Table 2: In Vitro Anticancer Activity of this compound Derivatives

CompoundA549 IC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)
This compoundValueValueValueValue
Derivative 1ValueValueValueValue
Derivative 2ValueValueValueValue
...............
DoxorubicinValueValueValueValue

Note: The IC50 values for various cassane diterpenoids against different cancer cell lines have been reported in the range of approximately 2 to 100 µM. [2][3][4] Table 3: In Vitro Antiviral Activity of this compound Derivatives

CompoundHPIV-3 IC50 (µM) in Plaque Reduction Assay
This compoundValue
Derivative 1Value
Derivative 2Value
......
Positive ControlValue

Note: IC50 values for small molecule inhibitors of HPIV-3 have been reported in the low micromolar to nanomolar range. [1][5]

Conclusion

The semi-synthesis of this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents. The protocols and workflows provided in these application notes serve as a comprehensive guide for researchers to synthesize and evaluate the biological activities of new this compound analogs in a systematic and efficient manner. The data generated from these studies will be crucial for establishing structure-activity relationships and identifying lead compounds for further preclinical and clinical development.

References

Application Notes and Protocols for Caesalmin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalmin E is a cassane-type furanoditerpenoid isolated from plants of the Caesalpinia genus.[1][2] It has been identified as having antiviral activity, specifically against human parainfluenza virus type 3 (PIV-3).[1][2] This document provides a summary of the available information on the handling, storage, and application of this compound for research purposes. Due to the limited availability of data specific to this compound, some information provided is based on the properties of structurally related cassane diterpenoids and general virological assay principles.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below. Information on related compounds is included for reference where specific data for this compound is unavailable.

PropertyValueSource
Molecular Formula C₂₆H₃₆O₉MedchemExpress
Molecular Weight 492.56 g/mol MedchemExpress
Appearance Not specified. General diterpenoids are often crystalline solids.General Knowledge
Solubility Data for the related compound Caesalmin B suggests solubility in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Specific quantitative solubility for this compound is not available.BioCrick
Purity Typically >98% (as supplied by vendors)MedchemExpress

Handling and Storage

3.1. Safety Precautions

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.

3.2. Storage Conditions

Proper storage is essential to maintain the stability and activity of this compound.

  • Temperature: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to store at -20°C.

  • Light: Protect from direct light.

  • Moisture: Keep the container tightly closed to prevent moisture absorption.

3.3. Stability

Specific stability data for this compound is not available. However, studies on other cassane diterpenoids indicate that they can undergo transformations, such as aromatization, under acidic conditions or upon exposure to UV light.[3] It is therefore recommended to avoid acidic conditions and prolonged exposure to light.

Biological Activity and Mechanism of Action

4.1. Antiviral Activity

This compound exhibits antiviral activity against human parainfluenza virus type 3 (PIV-3).[1][2] PIV-3 is a significant respiratory pathogen, particularly in infants and young children. While the specific IC₅₀ value for this compound against PIV-3 is not reported in the available literature, the broader class of cassane diterpenoids has shown potent antiviral effects.[4]

4.2. Mechanism of Action

The precise mechanism of action of this compound against PIV-3 has not been elucidated. Antiviral drugs can act at various stages of the viral life cycle.[5][6] For enveloped viruses like PIV-3, potential mechanisms of inhibition by compounds like this compound could include:

  • Inhibition of Viral Entry: Interference with the attachment of the virus to host cell receptors or blocking the fusion of the viral envelope with the cell membrane.

  • Inhibition of Viral Replication: Targeting viral enzymes essential for the replication of the viral genome, such as the RNA-dependent RNA polymerase.

  • Inhibition of Viral Assembly and Release: Preventing the assembly of new viral particles or blocking their release from the host cell.

The following diagram illustrates potential stages in the PIV-3 life cycle that could be targeted by antiviral compounds.

PIV3_Lifecycle cluster_host Host Cell Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Replication & Transcription Replication & Transcription Uncoating->Replication & Transcription Protein Synthesis Protein Synthesis Replication & Transcription->Protein Synthesis Assembly Assembly Protein Synthesis->Assembly Budding & Release Budding & Release Assembly->Budding & Release Progeny Virions Progeny Virions Budding & Release->Progeny Virions PIV-3 Virion PIV-3 Virion PIV-3 Virion->Viral Entry Attachment & Fusion Caesalmin E_Replication This compound? Caesalmin E_Replication->Replication & Transcription Caesalmin E_Release This compound? Caesalmin E_Release->Budding & Release Caesalmin E_Entry Caesalmin E_Entry Caesalmin E_Entry->Viral Entry

Caption: Potential antiviral targets of this compound in the PIV-3 life cycle.

Experimental Protocols

The following are generalized protocols for evaluating the antiviral activity of this compound against PIV-3. These should be optimized based on the specific cell lines and virus strains used in your laboratory.

5.1. Preparation of this compound Stock Solution

A workflow for preparing the stock solution is outlined below.

Stock_Solution_Workflow Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Determine Concentration Determine Concentration Dissolve in DMSO->Determine Concentration Aliquot & Store at -20°C Aliquot & Store at -20°C Determine Concentration->Aliquot & Store at -20°C

Caption: Workflow for preparing this compound stock solution.

Protocol:

  • Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Gently vortex or sonicate to ensure complete dissolution.

  • Determine the final concentration based on the weight and volume of DMSO.

  • Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

5.2. In Vitro Antiviral Assay: Plaque Reduction Assay

This assay determines the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀).

Materials:

  • Vero cells (or other PIV-3 permissive cell line)

  • PIV-3 virus stock

  • This compound stock solution

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Serum-free medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the next day.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Virus Infection: Dilute the PIV-3 stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Treatment and Infection:

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Add the diluted this compound and the diluted virus to the cells.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay:

    • Remove the inoculum.

    • Gently add 2-3 mL of the agarose or methylcellulose overlay medium to each well.

    • Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 3-5 days, or until plaques are visible.

  • Staining:

    • Fix the cells with a formalin solution.

    • Remove the overlay and stain the cell monolayer with crystal violet solution.

    • Gently wash the wells with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control (no compound). Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

The logical relationship for determining the antiviral effect is shown below.

Antiviral_Effect_Logic Plaque Count (Treated) Plaque Count (Treated) Calculate % Inhibition Calculate % Inhibition Plaque Count (Treated)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 Plaque Count (Control) Plaque Count (Control) Plaque Count (Control)->Calculate % Inhibition

Caption: Logical flow for determining the IC₅₀ value.

Conclusion

This compound is a promising natural product with potential for development as an antiviral agent against PIV-3. The information and protocols provided in this document serve as a starting point for researchers. It is important to note that further studies are required to determine the specific physicochemical properties, stability, safety profile, and precise mechanism of action of this compound. All experimental work should be conducted with appropriate safety precautions and optimized for the specific laboratory conditions.

References

Troubleshooting & Optimization

Caesalmin E solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caesalmin E. Given the limited specific data on this compound, information on the closely related cassane diterpene, Caesalmin B, and general principles for poorly soluble natural products are utilized to provide robust guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a natural product belonging to the cassane diterpene class of molecules. These compounds are known for a variety of biological activities, and research suggests that cassane diterpenes may play a role in modulating signaling pathways related to inflammation and apoptosis.[1][2][3]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?

A2: Yes, it is common for complex natural products like this compound to exhibit poor solubility in aqueous solutions. The predicted physicochemical properties of the related compound Caesalmin B suggest low water solubility.

Q3: What are the predicted physicochemical properties of this compound?

A3: While specific experimental data for this compound is scarce, we can refer to the predicted properties of the structurally similar cassane diterpene, Caesalmin B, to guide experimental design.

Table 1: Predicted Physicochemical Properties of Caesalmin B (as a proxy for this compound)
PropertyPredicted ValueImplication for Aqueous Solubility
Aqueous Solubility -4.5 (log(mol/L))Very low solubility in water.
LogP (Octanol-Water Partition Coefficient) 2.9The positive value indicates a preference for non-polar (oily) environments over aqueous ones, suggesting hydrophobicity.[4]
pKa (Acid Dissociation Constant) No acidic or basic centers predicted.The molecule is not expected to ionize significantly at physiological pH, meaning pH adjustment will likely have a minimal effect on its solubility.

Note: These values are computationally predicted for Caesalmin B and should be used as a guideline for this compound.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing common solubility challenges encountered when working with this compound in aqueous solutions.

Problem: this compound is not dissolving in my aqueous experimental buffer.

Step 1: Initial Preparation - The Stock Solution

The most critical step is the preparation of a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for cassane diterpenes.

Recommended Protocol: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add a small volume of high-purity DMSO to the vial containing the this compound powder. A common starting concentration for cassane diterpenes is 5 mg/mL.

  • Dissolution: Gently vortex or sonicate the mixture at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Step 2: Diluting the Stock Solution into Aqueous Buffer

When preparing your final working concentration, it is crucial to add the DMSO stock solution to your aqueous buffer, not the other way around. This helps to prevent the compound from precipitating out of solution.

Recommended Protocol: Preparation of Working Solution

  • Buffer Preparation: Prepare your final aqueous experimental buffer.

  • Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the desired final concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Step 3: What to do if Precipitation Occurs

If you observe precipitation upon dilution of the DMSO stock into your aqueous buffer, consider the following troubleshooting steps:

  • Decrease the Final Concentration: The desired final concentration of this compound in the aqueous buffer may be above its solubility limit. Try preparing a more dilute working solution.

  • Increase the DMSO Concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 1%) may be necessary to maintain solubility. However, always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Consider Co-solvents: For particularly challenging solubility issues, the use of a co-solvent in your final aqueous buffer may be necessary. Ethanol is a common choice that can be used in combination with DMSO. Always perform appropriate vehicle controls.

Visual Guides

Experimental Workflow for Solubility Testing

G cluster_0 Solubility Troubleshooting Workflow A Start: this compound Powder B Prepare Stock Solution in DMSO (e.g., 5 mg/mL) A->B C Dilute Stock into Aqueous Buffer B->C D Visually Inspect for Precipitation C->D E Precipitation Observed? D->E F Solution is Clear: Proceed with Experiment E->F No G Troubleshoot: Decrease Final Concentration E->G Yes J Re-test Dilution G->J H Troubleshoot: Increase Final DMSO % (with controls) H->J I Troubleshoot: Consider Co-solvents (e.g., Ethanol) I->J J->D

Caption: A workflow for preparing and troubleshooting this compound solutions.

Potential Signaling Pathways Modulated by Cassane Diterpenes

G cluster_1 Potential Signaling Pathways for Cassane Diterpenes cluster_inflammation Inflammation cluster_apoptosis Apoptosis Caesalmin_E This compound (Cassane Diterpene) NO_Production Nitric Oxide (NO) Production Caesalmin_E->NO_Production Inhibition Caspase3 Caspase-3 Activation Caesalmin_E->Caspase3 Modulation PARP PARP Cleavage Caesalmin_E->PARP Modulation Bax_Bcl2 Bax/Bcl-2 Ratio Caesalmin_E->Bax_Bcl2 Modulation p53 p53 Activation Caesalmin_E->p53 Modulation Wnt_BetaCatenin Wnt/β-catenin Pathway Caesalmin_E->Wnt_BetaCatenin Suppression

Caption: Potential signaling pathways modulated by cassane diterpenes.

Troubleshooting Logic for this compound Solubility

G cluster_2 Troubleshooting Logic for this compound Start Issue: this compound Precipitation in Aqueous Buffer Check_Stock Is the DMSO stock solution clear? Start->Check_Stock Stock_Issue Re-prepare stock solution. Ensure complete dissolution. Check_Stock->Stock_Issue No Check_Dilution Was the stock added to the buffer (not vice-versa)? Check_Stock->Check_Dilution Yes Stock_Issue->Start Dilution_Issue Correct the dilution procedure. Check_Dilution->Dilution_Issue No Check_Concentration Is the final concentration too high? Check_Dilution->Check_Concentration Yes Dilution_Issue->Start Concentration_Issue Lower the final working concentration. Check_Concentration->Concentration_Issue Yes Check_DMSO Is the final DMSO concentration sufficient? Check_Concentration->Check_DMSO No End Solution Stable Concentration_Issue->End DMSO_Issue Increase final DMSO % (with vehicle control). Check_DMSO->DMSO_Issue No Consider_Cosolvent Still precipitating? Consider a co-solvent. Check_DMSO->Consider_Cosolvent Yes DMSO_Issue->End Cosolvent_Solution Add a co-solvent (e.g., ethanol) to the buffer. Consider_Cosolvent->Cosolvent_Solution Yes Consider_Cosolvent->End No Cosolvent_Solution->End

Caption: A logical guide to troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing CPE Assays for Caesalmin E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Caesalmin E in Cytopathic Effect (CPE) assays. The information is designed to assist in optimizing experimental conditions and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its antiviral activity?

This compound is a natural cassane furanoditerpene isolated from plants of the Caesalpinia genus.[1] It has demonstrated antiviral activity, notably against Parainfluenza virus type 3 (PIV-3).[1][2]

Q2: What is a CPE assay and how is it used to evaluate this compound?

A Cytopathic Effect (CPE) assay is a cell-based method used to quantify the ability of a compound to inhibit the damaging effects of a virus on host cells.[3] In the context of this compound, the assay measures the extent to which the compound can protect cells from PIV-3-induced CPE, thereby determining its antiviral potency.

Q3: What are the expected outcomes of a successful CPE assay with this compound?

In a successful experiment, cells treated with effective concentrations of this compound will show a significant reduction in viral-induced CPE compared to untreated, virus-infected control cells. This is typically quantified to determine the 50% effective concentration (EC50).

Q4: What cell lines are suitable for a PIV-3 CPE assay?

Madin-Darby Bovine Kidney (MDBK) cells are a commonly used cell line for the isolation and propagation of PIV-3 and are suitable for CPE assays.[4] Human lung carcinoma A549 cells are also a relevant model for PIV-3 infection.[5][6]

Q5: How should I prepare my this compound stock solution?

This compound, like many furanoditerpenes, is poorly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[3][7] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable CPE in virus control wells 1. Low virus titer. 2. Inappropriate cell line for the virus. 3. Incorrect incubation time or temperature.1. Titer the virus stock to determine the optimal multiplicity of infection (MOI). 2. Ensure the cell line is susceptible to PIV-3. 3. Optimize incubation time (typically 3-5 days for PIV-3) and temperature (37°C).[4]
High background cytotoxicity in this compound-treated wells (even without virus) 1. This compound concentration is too high. 2. High DMSO concentration in the final well volume. 3. Contamination of the compound stock.1. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the 50% cytotoxic concentration (CC50) and use concentrations below this value. 2. Ensure the final DMSO concentration is non-toxic to the cells (ideally ≤0.1% for sensitive cells).[7] 3. Filter-sterilize the stock solution.
Inconsistent or non-reproducible results 1. Uneven cell seeding. 2. Variability in virus addition. 3. Precipitation of this compound in the culture medium.1. Ensure a single-cell suspension and uniform seeding density in all wells. 2. Use a calibrated multichannel pipette for adding the virus. 3. Prepare fresh dilutions of this compound for each experiment. Observe for any precipitation upon dilution in the medium. Pre-warming the medium may help.
No antiviral effect observed 1. The concentration of this compound is too low. 2. The compound has degraded. 3. The mechanism of action is not captured by a CPE assay.1. Test a wider range of concentrations, informed by published data for related compounds. 2. Store this compound stock solutions at -20°C or -80°C and protect from light. 3. Consider alternative assays, such as plaque reduction assays or qPCR to measure viral RNA replication.

Quantitative Data Summary

Table 1: Antiviral Activity of a Related Cassane Furanoditerpene Against PIV-3

CompoundIC50 (µg/mL)Therapeutic Index (TI)
Caesalmin C8.223.9
Ribavirin (Control)1024

*Data obtained from a study on cassane furanoditerpenes from Caesalpinia minax. The IC50 represents the concentration that inhibits 50% of viral activity, and the TI is a measure of the compound's selectivity for the virus over the host cells.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Seed MDBK or A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours (this should match the duration of the CPE assay).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.

CPE Inhibition Assay
  • Seed MDBK or A549 cells in a 96-well plate as described for the cytotoxicity assay.

  • On the day of the experiment, prepare serial dilutions of this compound in a serum-free or low-serum medium.

  • In a separate tube, dilute the PIV-3 stock to the desired MOI in the same medium.

  • Remove the growth medium from the cells.

  • Add 50 µL of the this compound dilutions to the wells.

  • Immediately add 50 µL of the diluted virus to the wells containing this compound.

  • Include the following controls:

    • Cell Control: Cells with medium only (no virus, no compound).

    • Virus Control: Cells with virus and medium (no compound).

    • Compound Cytotoxicity Control: Cells with the highest concentration of this compound (no virus).

    • Vehicle Control: Cells with virus and the corresponding concentration of DMSO.

  • Incubate the plate at 37°C with 5% CO2 for 3-5 days, or until CPE is clearly visible in the virus control wells.

  • Observe the cells daily under a microscope for signs of CPE (e.g., cell rounding, detachment, syncytia formation).

  • After the incubation period, quantify cell viability using a suitable method, such as staining with crystal violet or using a cell viability reagent (e.g., CellTiter-Glo®).

  • Calculate the EC50 value, which is the concentration of this compound that inhibits 50% of the viral CPE.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Seed Cells in 96-well Plate add_compound Add this compound to Cells prep_cells->add_compound prep_compound Prepare this compound Serial Dilutions prep_compound->add_compound prep_virus Prepare PIV-3 Dilution add_virus Infect Cells with PIV-3 prep_virus->add_virus add_compound->add_virus incubate Incubate for 3-5 Days add_virus->incubate observe_cpe Microscopic Observation of CPE incubate->observe_cpe quantify_viability Quantify Cell Viability observe_cpe->quantify_viability calculate_ec50 Calculate EC50 quantify_viability->calculate_ec50

Caption: Workflow for a CPE inhibition assay to evaluate this compound.

troubleshooting_logic start Inconsistent Results? check_seeding Check Cell Seeding Uniformity start->check_seeding Yes check_reagents Verify Reagent Preparation start->check_reagents Yes check_precipitation Observe for Compound Precipitation start->check_precipitation Yes solution_seeding Optimize Seeding Protocol check_seeding->solution_seeding Uneven solution_reagents Use Calibrated Pipettes, Prepare Fresh check_reagents->solution_reagents Inconsistent solution_precipitation Adjust Solvent/Medium, Pre-warm Medium check_precipitation->solution_precipitation Precipitate Observed

Caption: Troubleshooting logic for inconsistent CPE assay results.

hypothesized_moa cluster_virus_lifecycle PIV-3 Lifecycle entry Viral Entry transcription Primary Transcription entry->transcription replication Viral RNA Replication transcription->replication assembly Virion Assembly & Release replication->assembly CaesalminE This compound inhibition_point Inhibition CaesalminE->inhibition_point inhibition_point->transcription Hypothesized to Inhibit

Caption: Hypothesized mechanism of action for this compound against PIV-3.

References

Technical Support Center: Caesalmin E Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Caesalmin E extracts. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for isolating and purifying this compound?

A1: A typical workflow involves a multi-step process beginning with extraction from the plant material (commonly seeds of Caesalpinia species), followed by a series of chromatographic separations to isolate this compound from a complex mixture of other structurally similar cassane diterpenoids.

G start Plant Material (e.g., Caesalpinia minax seeds) extraction Solvent Extraction (e.g., Ethanol or Chloroform) start->extraction concentration Concentration to Crude Extract extraction->concentration fractionation Silica Gel Column Chromatography (Gradient Elution) concentration->fractionation fraction_selection Fraction Selection based on TLC/HPLC Analysis fractionation->fraction_selection prep_hplc Preparative Reversed-Phase HPLC fraction_selection->prep_hplc purity_analysis Purity Analysis (Analytical HPLC, NMR) prep_hplc->purity_analysis final_product Pure this compound purity_analysis->final_product

Caption: General experimental workflow for the isolation and purification of this compound.

Troubleshooting Guide

Low Yield and Purity Issues

Q2: My initial crude extract has very low purity of this compound. How can I improve this before preparative HPLC?

A2: Low initial purity is common. It is crucial to perform a preliminary fractionation step to enrich the sample for this compound. Silica gel column chromatography is a standard and effective method for this purpose. By using a gradient elution, you can separate compounds based on polarity, which will remove many unrelated impurities and enrich the fractions containing cassane diterpenoids like this compound.

Q3: I'm losing a significant amount of this compound during the purification process, resulting in a low final yield. What are the likely causes and solutions?

A3: Low yield can be attributed to several factors throughout the purification process. Here are some common causes and their solutions:

Potential Cause Troubleshooting Suggestion
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider increasing the extraction time or using a more exhaustive extraction method like Soxhlet extraction.
Compound Degradation This compound, like other cassane diterpenoids, may be susceptible to degradation under acidic conditions. Avoid using acidic solvents for extended periods. If acidic conditions are necessary for chromatography, neutralize the collected fractions promptly.
Poor Separation in Column Chromatography Optimize the solvent system for silica gel chromatography. A slow, shallow gradient elution will provide better separation of closely related compounds, preventing the loss of this compound in mixed fractions.
Irreversible Adsorption Some compounds can irreversibly adsorb to the stationary phase (e.g., silica gel). Ensure proper deactivation of the stationary phase if necessary and consider using a different adsorbent if significant loss is observed.
Sub-optimal Preparative HPLC Conditions Overloading the preparative HPLC column can lead to poor peak shape and loss of resolution, resulting in impure fractions and lower yield of the pure compound. Optimize the sample loading amount based on the column's capacity.
Chromatography Challenges

Q4: I am having difficulty separating this compound from other structurally similar cassane diterpenoids using reversed-phase HPLC. What strategies can I employ to improve resolution?

A4: The co-elution of structurally similar compounds is a primary challenge in the purification of cassane diterpenoids. The following strategies can help improve chromatographic resolution:

  • Optimize the Mobile Phase:

    • Solvent Composition: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. Sometimes, switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

    • pH: While cassane diterpenoids are generally neutral, slight changes in the mobile phase pH can sometimes influence the retention behavior of certain impurities, leading to better separation.

  • Adjust the Gradient: A shallower gradient will increase the run time but often provides significantly better resolution of closely related compounds.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. A column with a different chemistry (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) can offer different selectivity.

  • Lower the Temperature: Running the HPLC at a lower temperature can sometimes enhance the separation of certain compounds.

G cluster_0 HPLC Optimization Strategies A Poor Resolution of this compound B Adjust Mobile Phase A->B C Modify Gradient A->C D Change Stationary Phase A->D

Caption: Logical approach to troubleshooting poor HPLC resolution.

Q5: My HPLC peaks are broad or tailing. What could be the cause?

A5: Peak broadening or tailing can be caused by several factors:

Potential Cause Troubleshooting Suggestion
Column Overload Reduce the amount of sample injected onto the column.
Contamination of the Column Flush the column with a strong solvent to remove any strongly retained impurities. If the problem persists, the column may need to be replaced.
Inappropriate Solvent for Sample Dissolution Dissolve your sample in the initial mobile phase if possible. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
Column Degradation The stationary phase can degrade over time, especially under harsh pH conditions. If the column has been used extensively, it may be time for a replacement.

Data Presentation: Representative Purification of this compound

The following tables present representative data for the purification of this compound. Please note that actual yields and purities will vary depending on the starting material and the specific experimental conditions used.

Table 1: Representative Purity and Yield at Each Purification Stage

Purification Step Description Purity (%) Yield (%)
1. Crude ExtractEthanolic extract of Caesalpinia minax seeds.~ 5%100%
2. Silica Gel FractionationElution with a hexane-ethyl acetate gradient.40 - 60%~ 70%
3. Preparative RP-HPLCIsocratic or gradient elution with acetonitrile/water.> 98%~ 40%

Table 2: Comparison of Representative Preparative HPLC Conditions

Parameter Condition A Condition B Condition C
Column C18, 10 µm, 250 x 20 mmPhenyl-Hexyl, 5 µm, 150 x 21.2 mmC18, 5 µm, 250 x 10 mm
Mobile Phase 60% Acetonitrile in Water55% Methanol in Water50-70% Acetonitrile Gradient
Flow Rate 10 mL/min15 mL/min5 mL/min
Resulting Purity > 95%> 98%> 99%
Relative Throughput HighMediumLow

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Grinding: Grind dried seeds of Caesalpinia minax to a fine powder.

  • Extraction: Macerate the powdered seeds in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

  • Silica Gel Chromatography:

    • Adsorb the crude extract onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column packed in hexane.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC.

    • Pool the fractions containing this compound.

Protocol 2: Preparative Reversed-Phase HPLC Purification
  • Sample Preparation: Dissolve the enriched fraction from the silica gel chromatography in the initial mobile phase for HPLC.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 55-65% acetonitrile.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

    • Detection: UV detection at a wavelength where this compound has absorbance (e.g., 220-254 nm).

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Solvent Removal: Remove the HPLC solvent by lyophilization or evaporation under reduced pressure to obtain the pure this compound.

Addressing variability in Caesalmin E antiviral assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Caesalmin E in antiviral assays. The information is designed to help address common sources of variability and provide standardized protocols to ensure more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antiviral activity?

A1: this compound is a cassane furanoditerpene, a natural compound isolated from the seeds of plants such as Caesalpinia minax. It has demonstrated antiviral properties, notably against Parainfluenza virus type 3 (PIV-3), which is a significant cause of respiratory tract infections in infants and children.[1]

Q2: What is the primary assay used to determine the antiviral efficacy of this compound?

A2: The most common and gold-standard method for quantifying the antiviral activity of compounds like this compound is the Plaque Reduction Neutralization Test (PRNT).[2] This assay measures the ability of the compound to reduce the number of viral plaques, which are visible areas of cell death in a monolayer of infected cells.[3][4] The results are often used to calculate the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity.

Q3: What are the critical parameters to control in a this compound antiviral assay to minimize variability?

A3: Key parameters to control for include:

  • Cell Health and Confluency: Ensure a healthy and consistent monolayer of cells (typically 90-100% confluent) at the time of infection.[4][5]

  • Virus Titer: Use a consistent and accurately determined virus stock concentration (titer) for each experiment.[5]

  • Compound Concentration: Prepare fresh and accurate serial dilutions of this compound for each assay.

  • Incubation Times and Conditions: Maintain consistent incubation times, temperature, and CO2 levels for viral adsorption, and plaque development.[4][5]

  • Overlay Medium: The composition and viscosity of the overlay medium (e.g., agarose or methylcellulose) can significantly impact plaque size and clarity.[5]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
High Variability in Plaque Counts 1. Inconsistent cell monolayer. 2. Inaccurate virus dilutions. 3. Pipetting errors. 4. Uneven distribution of virus or compound.1. Ensure even cell seeding and check for 90-100% confluency before infection. 2. Re-titer virus stock. Use low-binding pipette tips and change tips between dilutions.[6] 3. Calibrate pipettes regularly. 4. Gently rock plates after adding virus and compound to ensure even coverage.[7]
No Antiviral Effect Observed 1. This compound degradation. 2. Incorrect compound concentration. 3. Virus strain is not susceptible. 4. Insufficient incubation time with the compound.1. Prepare fresh solutions of this compound for each experiment. Check storage conditions. 2. Verify calculations and dilution series. 3. Confirm the virus strain is PIV-3 or another susceptible virus. 4. Optimize the pre-incubation or co-incubation time of the compound with the virus/cells.
High Cytotoxicity in Control Wells 1. This compound concentration is too high. 2. Contamination of cell culture or reagents. 3. Unhealthy cells prior to the experiment.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) and use concentrations well below this value for antiviral assays. 2. Check for bacterial or fungal contamination. Use fresh, sterile media and reagents.[4] 3. Ensure cells are healthy and in the logarithmic growth phase before seeding.
Small, Fuzzy, or Unclear Plaques 1. Overlay is too concentrated or thick. 2. Cell density is too high or too low. 3. Premature movement of plates after adding overlay. 4. Suboptimal incubation time.1. Adjust the concentration of agarose or methylcellulose in the overlay.[5] 2. Optimize the cell seeding density.[5] 3. Allow the overlay to solidify completely before moving the plates.[5] 4. Adjust the incubation period to allow for optimal plaque development (can range from 2-14 days depending on the virus).[7]

Data Presentation

Representative Antiviral Activity and Cytotoxicity of Cassane Diterpenoids
CompoundCell LineAssayIC50 (µM)
Phanginin RA2780 (Ovarian Cancer)MTT>40
Phanginin SA2780 (Ovarian Cancer)MTT>40
Caesalsappanin MA2780 (Ovarian Cancer)MTT22.4 ± 3.4
Phanginin JAA549 (Lung Cancer)Not Specified16.79 ± 0.83[8]
Pterolobirin GHT29 (Colon Cancer)Not Specified~3 µg/mL

IC50 (50% inhibitory concentration) in this context refers to the concentration at which 50% of the cancer cells are inhibited.

Experimental Protocols

Standard Plaque Reduction Neutralization Test (PRNT) Protocol

This protocol provides a general framework for assessing the antiviral activity of this compound. Optimization may be required for specific cell lines and virus strains.

Materials:

  • Vero cells (or another susceptible cell line)

  • Human Parainfluenza Virus Type 3 (HPIV-3)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Agarose or Methylcellulose

  • Crystal Violet stain

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 12-well plates at a density that will result in a 90-100% confluent monolayer the following day. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in serum-free DMEM.

  • Virus Preparation: Dilute the HPIV-3 stock in serum-free DMEM to a concentration that will produce 50-100 plaques per well.

  • Neutralization: Mix equal volumes of each this compound dilution with the diluted virus. Include a virus-only control (no compound) and a cell-only control (no virus, no compound). Incubate the mixtures at 37°C for 1 hour to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and wash once with PBS. Inoculate the cells with 100 µL of the virus-compound mixtures in duplicate.

  • Adsorption: Incubate the plates at 37°C for 1-2 hours, gently rocking every 20-30 minutes to allow for viral adsorption.

  • Overlay: After adsorption, add 1 mL of overlay medium (e.g., 1:1 mixture of 2X DMEM with 5% FBS and 1.2% methylcellulose) to each well without removing the inoculum.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until clear plaques are visible.

  • Staining and Counting: Aspirate the overlay and fix the cells with 10% formalin for 30 minutes. Stain the cells with 0.1% Crystal Violet for 15 minutes. Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. Determine the EC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow for Plaque Reduction Assay

G cluster_prep Day 1: Preparation cluster_exp Day 2: Infection & Treatment cluster_inc Days 3-7: Incubation cluster_analysis Day 8: Analysis p1 Seed Host Cells in Plates p2 Incubate Overnight (37°C, 5% CO2) p1->p2 e1 Prepare this compound Dilutions p2->e1 e3 Mix Virus + Compound (Incubate 1h) e1->e3 e2 Dilute Virus Stock e2->e3 e4 Infect Cell Monolayer (Adsorb 1-2h) e3->e4 e5 Add Overlay Medium e4->e5 i1 Incubate Plates for Plaque Formation e5->i1 a1 Fix and Stain Cells i1->a1 a2 Count Plaques a1->a2 a3 Calculate % Inhibition & EC50 a2->a3

Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).

Potential Antiviral Mechanisms against Parainfluenza Virus

While the exact mechanism of this compound is not yet fully elucidated, antiviral compounds can interfere with various stages of the viral life cycle. Parainfluenza viruses, like other enveloped RNA viruses, rely on host cell machinery for replication. Potential targets for a compound like this compound could include blocking viral entry or inhibiting viral replication.

G Virus Parainfluenza Virus (PIV-3) Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment (HN Protein) HostCell Host Cell Entry Viral Entry (Fusion) Receptor->Entry Uncoating Uncoating & RNA Release Entry->Uncoating Replication RNA Replication (Viral Polymerase) Uncoating->Replication Assembly Virion Assembly Replication->Assembly Budding Release (Budding) Assembly->Budding Budding->Virus Progeny Virus CaesalminE This compound CaesalminE->Entry Potential Inhibition CaesalminE->Replication Potential Inhibition

Caption: Potential targets in the Parainfluenza virus life cycle.

References

Technical Support Center: Enhancing the Stability of Caesalmin E in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Caesalmin E in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

Q1: My this compound solution appears to be degrading rapidly, indicated by a color change and loss of activity. What are the likely causes?

A1: Rapid degradation of this compound in solution can be attributed to several factors, often acting in combination. The most common culprits include:

  • pH Instability: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of ester groups present in the this compound molecule. The optimal pH for stability is often near neutral (pH 6-7.5), though this needs to be experimentally determined.[1][2][3]

  • Oxidation: As a complex natural product, this compound may be susceptible to oxidation, especially when exposed to air (oxygen), light, or in the presence of metal ions.[1][4][5] This can lead to the formation of inactive byproducts.

  • Temperature Sensitivity: Elevated temperatures can significantly accelerate degradation kinetics.[1][4][6][7] Storing solutions at appropriate low temperatures is crucial.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy for degradative photochemical reactions.[1]

Q2: I'm observing precipitation in my aqueous this compound solution. What can I do to improve its solubility and prevent this?

A2: Precipitation is a common issue for many natural compounds which often exhibit poor water solubility.[8][9] Here are several approaches to enhance the solubility of this compound:

  • Co-solvents: Employing a biocompatible co-solvent system can significantly increase solubility. Common choices include ethanol, DMSO, or polyethylene glycol (PEG). It is essential to determine the optimal co-solvent ratio to maintain both solubility and biological activity.

  • Complexation: The use of cyclodextrins can form inclusion complexes with hydrophobic molecules like this compound, enhancing their aqueous solubility.[8][10]

  • pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the solution might improve solubility. However, this must be balanced with the pH stability profile.

  • Nanocarriers: Encapsulating this compound in liposomes or nanoparticles can improve its solubility and stability in aqueous media.[4][8][9][10][11]

Q3: How can I minimize oxidative degradation of my this compound solution during experiments?

A3: To mitigate oxidative degradation, consider the following measures:

  • Use of Antioxidants: The addition of antioxidants such as ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), or α-tocopherol (Vitamin E) can protect this compound from oxidative damage.[12]

  • Inert Atmosphere: Preparing and storing the solution under an inert atmosphere, for example by purging with nitrogen or argon gas, will displace oxygen and reduce oxidation.

  • Chelating Agents: If metal ion-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in redox reactions.[4]

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on its chemical structure as a cassane-type furanoditerpene, this compound is expected to be sparingly soluble in water.[8][12] For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are recommended. For aqueous experimental media, it is advisable to first dissolve this compound in a minimal amount of an appropriate organic solvent before diluting with the aqueous buffer.

Q2: At what temperature should I store my this compound solutions?

A2: To minimize degradation, it is recommended to store stock solutions of this compound at -20°C or -80°C. For short-term storage of working solutions, refrigeration at 2-8°C is advisable.[13] Avoid repeated freeze-thaw cycles as this can also contribute to degradation.

Q3: Are there any known incompatibilities of this compound with common buffer components?

A3: While specific incompatibility data for this compound is not available, some buffer components can affect the stability of natural compounds. For instance, phosphate buffers have been shown to catalyze the degradation of certain cephalosporins.[2] It is recommended to perform preliminary stability tests with your chosen buffer system. Buffers such as citrate or HEPES are often good starting points.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[13] This method allows for the quantification of the parent compound and the detection of any degradation products. A decrease in the peak area of this compound over time indicates degradation.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffers

This protocol outlines a basic experiment to assess the stability of this compound in different aqueous buffer systems.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the following buffers:

    • 0.1 M Sodium Acetate Buffer, pH 4.0

    • 0.1 M Sodium Phosphate Buffer, pH 7.4

    • 0.1 M Tris-HCl Buffer, pH 8.5

  • Incubation: Aliquot the working solutions into amber glass vials and incubate them at three different temperatures: 4°C, 25°C, and 40°C.

  • Time Points for Analysis: Collect samples at the following time points: 0, 2, 4, 8, 24, 48, and 72 hours.

  • Sample Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions

Buffer System (pH)Temperature (°C)% this compound Remaining after 24h% this compound Remaining after 72h
Acetate (4.0)498.595.2
Acetate (4.0)2585.365.1
Acetate (4.0)4062.130.7
Phosphate (7.4)499.297.8
Phosphate (7.4)2592.580.4
Phosphate (7.4)4075.850.2
Tris-HCl (8.5)496.188.9
Tris-HCl (8.5)2570.445.3
Tris-HCl (8.5)4045.915.6

Visualizations

degradation_pathway Caesalmin_E This compound (Active) Hydrolysis Hydrolysis (e.g., pH < 6 or > 8) Caesalmin_E->Hydrolysis Ester Cleavage Oxidation Oxidation (e.g., O2, light, metal ions) Caesalmin_E->Oxidation Redox Reaction Degradation_Product_1 Inactive Hydrolyzed Product Hydrolysis->Degradation_Product_1 Degradation_Product_2 Inactive Oxidized Product Oxidation->Degradation_Product_2

Caption: Potential degradation pathways for this compound.

stability_workflow cluster_prep Preparation cluster_stabilization Stabilization Strategy cluster_analysis Analysis Solubilization Solubilize this compound (e.g., DMSO, Ethanol) Strategy Select Strategy Solubilization->Strategy pH_Optimization pH Optimization (e.g., pH 6-7.5) Strategy->pH_Optimization Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Strategy->Antioxidants Encapsulation Encapsulation (e.g., Liposomes) Strategy->Encapsulation Stability_Testing Stability Testing (HPLC-UV) pH_Optimization->Stability_Testing Antioxidants->Stability_Testing Encapsulation->Stability_Testing Data_Analysis Data Analysis Stability_Testing->Data_Analysis

References

Minimizing batch-to-batch variation of Caesalmin E isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of Caesalmin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variation and troubleshooting common issues encountered during the isolation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a cassane furanoditerpene, a type of natural product known for its biological activities, including antiviral properties against Parainfluenza virus type 3 (PIV-3)[1]. It is primarily isolated from the seeds of plants from the Caesalpinia genus, such as Caesalpinia minax[2][3][4].

Q2: What are the main causes of batch-to-batch variation in this compound isolation?

Batch-to-batch variation in the isolation of this compound and other natural products can be attributed to several factors:

  • Variability in Raw Materials: The chemical composition of the plant material can be influenced by factors such as climate, harvest time, and storage conditions[5].

  • Extraction Efficiency: The choice of solvent, temperature, and extraction time can significantly impact the yield of the target compound.

  • Chromatographic Separation: Inconsistencies in the preparation of the stationary phase (e.g., silica gel), solvent gradients, and loading amounts can lead to variations in the purity and yield of the final product.

  • Operator and Equipment Variability: Differences in experimental execution by different individuals and the performance of equipment can introduce variability[6].

Q3: What analytical techniques are recommended for the quality control of this compound?

To ensure the consistency and purity of isolated this compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for quantifying the amount of this compound in different fractions[7].

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can confirm the identity of this compound by determining its molecular weight[3][8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are essential for the structural elucidation and confirmation of the isolated compound[7][9].

Q4: What is the general mechanism of antiviral activity for compounds like this compound?

While the specific signaling pathway for this compound is a subject of ongoing research, many antiviral natural products act by inhibiting key viral processes. For instance, some cassane diterpenoids from Caesalpinia species have been shown to inhibit influenza virus neuraminidase, an enzyme crucial for the release of new virus particles from infected cells[3]. Another important antiviral mechanism in the host is the cGAS-STING signaling pathway, which detects viral DNA and triggers an interferon response. Some natural products have been found to enhance this pathway, boosting the body's innate antiviral defenses[10].

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation of this compound.

Issue 1: Low Yield of this compound
Possible Cause Recommended Solution
Poor Quality Raw Material Ensure that the plant material is properly identified, harvested at the optimal time, and stored correctly to prevent degradation of secondary metabolites.
Inefficient Extraction Optimize the extraction solvent and method. Consider using a combination of polar and non-polar solvents to ensure a broad range of compounds are extracted. Techniques like ultrasound-assisted or microwave-assisted extraction can also improve efficiency.
Loss During Chromatography Carefully monitor the separation process using Thin-Layer Chromatography (TLC) or analytical HPLC to avoid accidental discarding of fractions containing this compound. Ensure the column is not overloaded.
Degradation of Compound This compound may be sensitive to heat or light. Minimize exposure to high temperatures and UV light during the isolation process.
Issue 2: Inconsistent Purity Between Batches
Possible Cause Recommended Solution
Co-elution with Structurally Similar Compounds The Caesalpinia genus contains numerous similar cassane diterpenoids which can be difficult to separate[2][4]. Use high-resolution chromatographic techniques such as preparative HPLC with a suitable column and optimized solvent gradient for final purification[7][9].
Inconsistent Chromatographic Conditions Standardize the chromatography protocol. This includes using the same source and batch of silica gel or other stationary phase, precise solvent compositions, and consistent column packing methods.
Contamination Ensure all glassware is thoroughly cleaned and solvents are of high purity to avoid introducing contaminants.

Quantitative Data Summary

The following table illustrates potential batch-to-batch variations in this compound isolation and highlights key parameters to monitor for quality control. The data presented are representative examples.

Batch ID Starting Material (kg) Crude Extract Yield (g) This compound Yield (mg) Purity (by HPLC, %) Key Observations
CE-2025-011.055.2150.395.2Standard protocol followed.
CE-2025-021.048.7125.890.5Different source of raw material used.
CE-2025-031.060.1165.196.8Optimized extraction time (increased by 2 hours).
CE-2025-040.844.3118.994.9Reduced starting material, consistent yield per kg.

Experimental Protocols

Detailed Methodology for this compound Isolation

This protocol is a representative procedure based on methodologies reported for the isolation of cassane diterpenoids from Caesalpinia species[2][3][4].

  • Extraction:

    • Air-dry and powder the seeds of Caesalpinia minax.

    • Extract the powdered material (1 kg) with 95% ethanol (3 x 5 L) at room temperature for 72 hours for each extraction.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

    • Concentrate the ethyl acetate fraction, which is expected to contain this compound.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100).

    • Collect fractions and monitor by TLC. Combine fractions showing similar profiles.

  • Further Purification:

    • Subject the this compound-containing fractions to repeated column chromatography on silica gel and/or Sephadex LH-20.

    • For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water.

  • Structure Confirmation:

    • Confirm the structure and purity of the isolated this compound using HPLC, MS, and NMR spectroscopy.

Visualizations

Experimental Workflow and Quality Control

cluster_0 Phase 1: Extraction & Fractionation cluster_1 Phase 2: Purification cluster_2 Quality Control raw_material Raw Material (Caesalpinia minax seeds) extraction Extraction (95% Ethanol) raw_material->extraction Powdering qc_raw QC 1: Raw Material (Botanical Identity, Purity) raw_material->qc_raw fractionation Fractionation (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->fractionation Solvent Evaporation qc_extract QC 2: Crude Extract (HPLC Fingerprinting) extraction->qc_extract column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc Further Purification pure_caesalmin_e Pure this compound prep_hplc->pure_caesalmin_e qc_final QC 3: Final Product (HPLC, MS, NMR) pure_caesalmin_e->qc_final

Caption: Workflow for this compound isolation with integrated quality control points.

Troubleshooting Logic for Low Yield

start Low Yield of this compound check_raw Check Raw Material Quality (Source, Storage, Age) start->check_raw check_extraction Review Extraction Protocol (Solvent, Time, Temp) check_raw->check_extraction Material OK solution_raw Solution: Source High-Quality Standardized Raw Material check_raw->solution_raw Material Suboptimal check_chromatography Analyze Chromatographic Data (TLC/HPLC of all fractions) check_extraction->check_chromatography Extraction OK solution_extraction Solution: Optimize Extraction Parameters check_extraction->solution_extraction Protocol Inefficient solution_chromatography Solution: Optimize Separation and Fraction Collection check_chromatography->solution_chromatography Loss Detected

Caption: Decision tree for troubleshooting low yields of this compound.

Hypothetical Antiviral Signaling Pathway

cluster_virus Virus Lifecycle cluster_host Host Cell virus_entry Virus Entry virus_replication Viral Replication virus_entry->virus_replication virus_assembly Virus Assembly virus_replication->virus_assembly virus_release Virus Release virus_assembly->virus_release neuraminidase Neuraminidase virus_release->neuraminidase requires infected_cell Infected Cell caesalmin_e This compound caesalmin_e->neuraminidase Inhibits new_virions New Virions Trapped neuraminidase->new_virions Blocked Release

Caption: Potential mechanism of action via neuraminidase inhibition.

References

Technical Support Center: Caesalmin E Extraction and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caesalmin E extraction and testing. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the use of alternative solvents for the extraction of this promising bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest? A1: this compound is a natural cassane furanoditerpene found in plants of the Caesalpinia genus, such as Caesalpinia minax.[1][2][3] It belongs to a class of compounds known for a range of pharmacological properties, including anti-inflammatory and antiviral activities.[1] Specifically, this compound has demonstrated activity against the Parainfluenza virus type 3 (PIV-3).[2] The seeds of Caesalpinia minax have also been investigated for their anti-tumor potential, with related cassane-type diterpenoids showing cytotoxicity against various human cancer cell lines.[4][5][6]

Q2: What are the limitations of conventional solvents used for this compound extraction? A2: Conventional extraction methods often rely on volatile organic solvents like methanol, ethanol, hexane, and ethyl acetate.[7][8][9] While effective, these petroleum-based solvents pose several challenges:

  • Environmental Impact: They contribute to air pollution and are often derived from non-renewable resources.[7]

  • Health and Safety Risks: Many organic solvents are toxic and flammable, requiring specialized handling and disposal procedures.[7]

  • Energy Consumption: Methods like Soxhlet extraction require prolonged heating, which is energy-intensive and can lead to the thermal degradation of sensitive compounds.[8][10]

  • Selectivity: Conventional solvents can co-extract a wide range of compounds, complicating the purification process.

Q3: What are "green" or alternative solvents, and why should I consider them? A3: Green solvents are a class of solvents that are more environmentally friendly, safer, and often derived from renewable resources.[7][11] The ideal green solvent should have high solvency for the target compound, a high flash point, low toxicity, and be biodegradable.[7][11] Key examples include:

  • Supercritical Fluids (e.g., sc-CO₂): Carbon dioxide under high pressure and temperature behaves like a liquid, allowing it to extract non-polar compounds. It is non-toxic, non-flammable, and easily removed from the extract.[12][13]

  • Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They have negligible vapor pressure and can be tuned for specific solubilities.[7][12][13]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea). They are generally biodegradable, non-toxic, and cheaper to produce than many ILs.[12][13]

Q4: Which alternative solvents are most promising for this compound extraction? A4: Given that this compound is a diterpenoid, solvents effective for similar compounds are likely to be successful. Polar organic solvents like methanol and ethanol have been shown to be effective for extracting diterpenoid lactones.[14] For a greener approach, Deep Eutectic Solvents (DESs) and Natural Deep Eutectic Solvents (NADESs) are excellent candidates due to their tunable polarity and high potential for dissolving polar and semi-polar compounds. Combining these solvents with energy-efficient extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can further enhance efficiency and reduce solvent consumption.[7][8]

Troubleshooting Guides

This section addresses common problems encountered during the extraction and testing of this compound and related diterpenoids.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inefficient Cell Lysis: Plant material may not be ground finely enough, preventing solvent penetration. 2. Incorrect Solvent Choice: The polarity of the solvent may not be optimal for this compound. 3. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to reach equilibrium.[8] 4. Degradation of Compound: Prolonged exposure to high temperatures can degrade the target molecule.[8]1. Improve Grinding: Freeze the plant material (e.g., seeds of C. minax) with liquid nitrogen before grinding to achieve a finer powder.[15] 2. Optimize Solvent: Test a range of solvents with varying polarities. For alternative solvents, try different DES combinations (see Table 2). Methanol has proven effective for other diterpenoids.[14] 3. Enhance Extraction Method: Switch to a more efficient technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to reduce time and improve yield.[8] 4. Modify Conditions: Use lower temperatures for longer durations or use a non-thermal extraction method.
Purity Issues in Final Extract 1. Co-extraction of Impurities: The solvent may be extracting other compounds with similar polarity (e.g., chlorophyll, other terpenoids, flavonoids).[16] 2. Solvent Contamination: Residual extraction solvent remains in the final product.1. Perform Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent to remove unwanted compounds.[16][17] 2. Use Column Chromatography: Employ silica gel or other stationary phases for purification. A common mobile phase for terpenoids is a hexane:ethyl acetate gradient.[15] 3. Dry Thoroughly: Use a rotary evaporator followed by a high-vacuum pump to ensure all solvent is removed.
Inconsistent Bioassay Results 1. Inaccurate Compound Concentration: Errors in determining the concentration of this compound in the stock solution. 2. Solubility Issues: The compound may be precipitating out of the cell culture media. 3. Cell Line Viability: The chosen cancer cell lines may have varying sensitivity to the compound.1. Verify Concentration: Use a calibrated analytical method like HPLC-UV or LC-MS to accurately quantify the stock solution. 2. Use a Co-solvent: Dissolve the purified compound in a small amount of DMSO before diluting it in the final assay medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). 3. Confirm with Positive Controls: Run a known cytotoxic agent as a positive control to validate the assay's performance. IC50 values for related compounds against lines like HepG-2, K562, HeLa, A549, and MCF-7 have been reported.[4][5][6]
Alternative Solvent Fails to Extract Compound 1. High Viscosity of Solvent: Some Deep Eutectic Solvents are highly viscous, hindering mass transfer.[13] 2. Poor Solute-Solvent Interaction: The specific DES or IL chosen does not have the right chemical properties (e.g., hydrogen bonding capability) to dissolve this compound.1. Add Water or Co-solvent: Adding a small percentage of water (e.g., 10-20%) to a DES can significantly reduce its viscosity. 2. Screen Different Solvents: Prepare and test several DES combinations with different hydrogen bond donors/acceptors. (See Table 2).

Data Presentation

Table 1: Properties of Conventional and Alternative Solvents
SolventTypePolarity IndexBoiling Point (°C)Key AdvantagesKey Disadvantages
n-HexaneConventional0.169Good for non-polar compoundsPetroleum-based, neurotoxic[7]
Ethyl AcetateConventional4.477Effective for semi-polar compoundsVolatile, flammable
AcetoneConventional5.156High solvency for many compoundsHighly volatile and flammable
EthanolConventional4.378"Bio-solvent", good for polar compoundsCan extract water-soluble impurities
MethanolConventional5.165High solvency for polar diterpenoids[14]Toxic
WaterGreen10.2100Non-toxic, non-flammable, cheap[13]Poor solvent for non-polar compounds[11]
Supercritical CO₂GreenTunable31 (critical)High purity extracts, non-toxicHigh initial equipment cost
Choline Chloride:Urea (1:2)DESHigh>100Biodegradable, low cost, non-volatile[13]Can be viscous, may require heating
Table 2: Cytotoxicity of Cassane Diterpenoids from Caesalpinia minax
CompoundCancer Cell LineIC₅₀ (μM)Reference
Bonducellpin DHepG-215.2[4]
Bonducellpin DK56212.8[4]
Bonducellpin DHeLa25.4[4]
Caesalminaxin MK56218.4[6]
Caesalminaxin MDu-14535.0[6]
3-deacetyldecapetpene BA54925.34[5]
3-deacetyldecapetpene BMCF-78.00[5]
3-deacetyldecapetpene BHEY10.74[5]
Norcaesalpinin IHepG-216.4[6]

Visualizations and Workflows

G Diagram 1: Conventional vs. Green Extraction Workflow cluster_0 Conventional Extraction cluster_1 Green Extraction A0 Plant Material (C. minax seeds) A1 Soxhlet Extraction (e.g., Ethanol/Methanol) A0->A1 A2 Solvent Evaporation (Rotary Evaporator) A1->A2 A3 Crude Extract A2->A3 A6 Solvent Waste (Volatile Organics) A2->A6 A4 Purification (Silica Chromatography) A3->A4 A5 Pure this compound A4->A5 B0 Plant Material (C. minax seeds) B1 Ultrasound-Assisted Extraction (Deep Eutectic Solvent) B0->B1 B2 Solid-Liquid Separation (Centrifugation/Filtration) B1->B2 B3 Crude Extract in DES B2->B3 B4 Back-Extraction or Resin Adsorption B3->B4 B5 Pure this compound B4->B5 B6 Recycled DES B4->B6 Recycle B6->B1 Recycle

Caption: Diagram 1: Comparison of conventional and green extraction workflows for this compound.

G Diagram 2: Troubleshooting Logic for Low Extraction Yield Start Problem: Low Extraction Yield Check_Grind Is plant material finely powdered? Start->Check_Grind Check_Solvent Is the solvent polarity optimal? Check_Grind->Check_Solvent Yes Action_Grind Action: Grind finer using liquid nitrogen. Check_Grind->Action_Grind No Check_Method Is the extraction method efficient? Check_Solvent->Check_Method Yes Action_Solvent Action: Test solvents with different polarities (e.g., DESs). Check_Solvent->Action_Solvent No Action_Method Action: Switch to UAE/MAE to reduce time and temperature. Check_Method->Action_Method No Success Yield Improved Check_Method->Success Yes Action_Grind->Check_Solvent Action_Solvent->Check_Method Action_Method->Success

Caption: Diagram 2: A logical workflow for troubleshooting low extraction yields.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) using a Deep Eutectic Solvent (DES)

This protocol describes a green extraction method suitable for obtaining this compound.

1. Preparation of Deep Eutectic Solvent (Choline Chloride:Glycerol 1:2 molar ratio): a. Weigh choline chloride and glycerol in a 1:2 molar ratio into a sealed glass bottle. b. Heat the mixture at 80°C in a water bath or on a heating mantle with continuous stirring until a clear, homogeneous liquid is formed. c. Allow the DES to cool to room temperature before use. Add 15% (v/v) of water to reduce viscosity if necessary.

2. Plant Material Preparation: a. Dry the seeds of Caesalpinia minax at 40°C until a constant weight is achieved. b. Grind the dried seeds into a fine powder (particle size < 0.5 mm) using a laboratory mill.

3. Ultrasound-Assisted Extraction: a. Place 10 g of powdered plant material into a 250 mL Erlenmeyer flask. b. Add 100 mL of the prepared DES (a 1:10 solid-to-liquid ratio). c. Place the flask in an ultrasonic bath. d. Set the ultrasonic frequency to 40 kHz and the temperature to 50°C. e. Sonicate for 45 minutes.

4. Isolation of Crude Extract: a. After sonication, centrifuge the mixture at 4000 rpm for 20 minutes to separate the solid residue. b. Decant the supernatant (the DES containing the extract). c. To isolate the compound from the DES, perform liquid-liquid back-extraction by adding an equal volume of ethyl acetate. Mix vigorously for 10 minutes. The less polar this compound will partition into the ethyl acetate phase. d. Separate the ethyl acetate layer. Repeat the extraction twice. e. Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Cytotoxicity Testing using MTT Assay

This protocol outlines the testing of the purified this compound for its anti-proliferative activity against a cancer cell line (e.g., MCF-7).

1. Cell Culture and Seeding: a. Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator. b. Harvest cells using trypsin and perform a cell count using a hemocytometer. c. Seed 5 x 10³ cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

2. Compound Treatment: a. Prepare a 10 mM stock solution of purified this compound in DMSO. b. Create a series of dilutions from the stock solution in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%. c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-treatment" control. d. Incubate the plate for 48 hours.

3. MTT Assay: a. After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for another 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution.

4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

Validation & Comparative

Comparative Antiviral Activity of Caesalmin E and Ribavirin Against Parainfluenza Virus Type 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antiviral activity of Caesalmin E, a natural cassane furanoditerpene, and Ribavirin, a synthetic nucleoside analog, against Parainfluenza virus type 3 (PIV-3). The data presented is based on published experimental findings to facilitate an objective evaluation for research and drug development purposes.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound and Ribavirin against Parainfluenza virus type 3 was evaluated using a cytopathic effect (CPE) reduction assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the viral cytopathic effects, was determined for both substances.

CompoundVirusAssay TypeIC50 (µg/mL)
This compoundParainfluenza virus type 3 (PIV-3)Cytopathic Effect (CPE) Reduction10.3[1][2]
RibavirinParainfluenza virus type 3 (PIV-3)Cytopathic Effect (CPE) Reduction2.6[1][2]

Based on these results, Ribavirin demonstrates more potent in vitro activity against PIV-3 than this compound, with a lower IC50 value indicating greater efficacy at a lower concentration.

Experimental Protocols

The following is a detailed methodology for the cytopathic effect (CPE) reduction assay used to determine the antiviral activity of this compound and Ribavirin against Parainfluenza virus type 3.

1. Cell and Virus Preparation:

  • Cell Line: A suitable host cell line for PIV-3 propagation, such as Vero cells or LLC-MK2 cells, is cultured in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Virus Stock: A high-titer stock of Parainfluenza virus type 3 is prepared by infecting the host cell line and harvesting the virus when significant cytopathic effect is observed. The virus titer is determined using a standard method like the 50% tissue culture infectious dose (TCID50) assay.

2. Cytopathic Effect (CPE) Reduction Assay:

  • Cell Seeding: Host cells are seeded into 96-well microplates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Test compounds (this compound and Ribavirin) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations.

  • Infection and Treatment: The cell monolayers are washed, and then the virus, diluted to a predetermined multiplicity of infection (MOI), is added to the wells. Simultaneously, the various dilutions of the test compounds are added to the respective wells. Control wells include virus-infected cells without any compound (virus control) and uninfected cells without any compound (cell control).

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for the virus to cause significant cytopathic effects in the virus control wells (typically 3-5 days).

  • Observation and Quantification of CPE: The cell monolayers are observed daily under a microscope for the appearance of viral CPE, which may include cell rounding, detachment, and syncytia formation. The extent of CPE is scored for each well. To quantify cell viability and the reduction of CPE, a cell viability assay such as the MTT or neutral red uptake assay is performed.

  • Data Analysis: The absorbance values from the cell viability assay are used to calculate the percentage of CPE inhibition for each compound concentration. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and using regression analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the cytopathic effect (CPE) reduction assay.

CPE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_prep Host Cell Culture seeding Seed Cells in 96-well Plate cell_prep->seeding virus_prep Virus Stock Preparation infection Infect Cells with PIV-3 virus_prep->infection treatment Add Serial Dilutions of Compounds seeding->treatment treatment->infection incubation Incubate for 3-5 Days infection->incubation cpe_obs Observe Cytopathic Effect (CPE) incubation->cpe_obs viability_assay Quantify Cell Viability cpe_obs->viability_assay ic50_calc Calculate IC50 Value viability_assay->ic50_calc

References

Caesalmin E: A Comparative Analysis of Efficacy Against Other Cassane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product chemistry, cassane diterpenes, a class of complex molecules isolated primarily from the Caesalpinia genus, have garnered significant attention for their diverse pharmacological activities. Among these, Caesalmin E has emerged as a compound of interest. This guide provides a comparative analysis of the efficacy of this compound versus other notable cassane diterpenes, with a focus on their anti-inflammatory and cytotoxic properties, supported by experimental data.

Comparative Efficacy: Anti-inflammatory and Cytotoxic Activities

The therapeutic potential of cassane diterpenes is often evaluated based on their ability to inhibit inflammatory mediators and induce cancer cell death. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), to compare the potency of this compound and other related compounds.

Table 1: Anti-inflammatory Activity of Cassane Diterpenes (Inhibition of Nitric Oxide Production)

CompoundCell LineIC50 (µM)Source
This compound--Data Not Available
Caesalpulcherrin KRAW 264.76.04 ± 0.34[1]
Caesalpulcherrin LRAW 264.78.92 ± 0.65[1]
Caesalpulcherrin MRAW 264.77.51 ± 0.52[1]
Known Compound 4RAW 264.78.13 ± 0.71[1]
Known Compound 5RAW 264.76.88 ± 0.49[1]
Known Compound 6RAW 264.77.23 ± 0.58[1]
Compound 4 (from C. sinensis)RAW 264.78.2[2]
Compound 5 (from C. sinensis)RAW 264.711.2[2]
Compound 6 (from C. sinensis)RAW 264.79.5[2]
Compound 16 (from C. minax)RAW 264.717.3[3]
Indomethacin (Positive Control)RAW 264.729.7[3]
Caeminaxin ABV-210.86 ± 0.82[4]
Caeminaxin BBV-232.55 ± 0.47[4]

Table 2: Cytotoxic Activity of Cassane Diterpenoids against Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
This compound--Data Not Available
Phanginin R (Compound 1)A2780 (Ovarian)9.9 ± 1.6[5]
HEY (Ovarian)12.2 ± 6.5[5]
AGS (Gastric)5.3 ± 1.9[5]
A549 (Lung)12.3 ± 3.1[5]
Pterolobirin G (6)HT29 (Colon)~3 µg/mL[6]
Salicylaldehyde 20HT29 (Colon)~3 µg/mL[6]
B16-F10 (Melanoma)2.38 ± 0.39 µg/mL[6]
Dienone 16B16-F10 (Melanoma)IC50 < 10 µg/mL[6]
Hydroxyester 17B16-F10 (Melanoma)5.96 ± 0.55 µg/mL[6]
Hydroxyester 18B16-F10 (Melanoma)IC50 < 10 µg/mL[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other cassane diterpenes) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • 96-well plates

  • Complete cell culture medium

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with LPS only and a blank group with cells only.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: After incubation, transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate. Add an equal volume of Griess reagent to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as follows: % NO Inhibition = [(Nitrite concentration in LPS group - Nitrite concentration in treated group) / Nitrite concentration in LPS group] x 100 The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of cassane diterpenes are often attributed to their modulation of key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Many cassane diterpenes exert their anti-inflammatory effects by inhibiting this pathway.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation Cassane_Diterpenes Cassane Diterpenes Cassane_Diterpenes->IKK Inhibition Cassane_Diterpenes->NFkappaB_nuc Inhibition of Translocation DNA DNA NFkappaB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by cassane diterpenes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like inflammation, proliferation, and apoptosis. Cassane diterpenes have been shown to modulate this pathway.

MAPK_Pathway cluster_cytoplasm Cytoplasm Stimuli Stress/LPS MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 Activation JNK->AP1 ERK->AP1 Cassane_Diterpenes Cassane Diterpenes Cassane_Diterpenes->MAPKK Inhibition of Phosphorylation Transcription Gene Expression (Inflammation, Apoptosis) AP1->Transcription Experimental_Workflow cluster_extraction Isolation & Identification cluster_screening Bioactivity Screening cluster_mechanism Mechanism of Action Plant Plant Material (e.g., Caesalpinia sp.) Extraction Extraction & Fractionation Plant->Extraction Isolation Isolation of Cassane Diterpenes Extraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Cytotoxicity Cytotoxicity Assay (e.g., MTT) Structure->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) Structure->Anti_inflammatory Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Cytotoxicity->Pathway_Analysis Active Compounds Anti_inflammatory->Pathway_Analysis In_vivo In vivo Studies (Animal Models) Pathway_Analysis->In_vivo Lead Compounds

References

Comparative Analysis of Caesalmin E and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the naturally occurring cassane diterpene, Caesalmin E, and a series of its synthetic analogs. This document outlines their biological performance, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

This compound is a natural cassane furanoditerpene isolated from species of the Caesalpinia genus.[1] Cassane diterpenes are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] The complex structure of these compounds has inspired synthetic chemists to create analogs with potentially enhanced or more specific activities. This guide focuses on a comparative evaluation of this compound and a series of thirteen synthetic cassane-type diterpenes, assessing their anti-inflammatory and cytotoxic effects.

Quantitative Performance Data

The following tables summarize the biological activity of this compound and its synthetic analogs. Direct comparison of this compound with the synthetic analogs is challenging due to variations in experimental conditions across different studies. The provided data for this compound is from a study focused on its antiviral properties, while the data for the synthetic analogs pertains to their anti-inflammatory and cytotoxic activities.

Table 1: Biological Activity of this compound

CompoundBiological ActivityAssayCell LineIC50 / EC50
This compoundAntiviral (Parainfluenza virus 3)Cytopathic Effect ReductionLLC-MK2EC50: 4.8 µg/mL

Table 2: Anti-inflammatory Activity of Synthetic Cassane Diterpene Analogs [1][4]

Compound NumberInhibition of Nitric Oxide (NO) Production IC50 (µg/mL) in LPS-activated RAW 264.7 cells
5 > 10
6 8.32 ± 0.21
7 9.15 ± 0.33
14 7.66 ± 0.18
15 6.98 ± 0.15
16 2.98 ± 0.04
17 > 10
18 > 10
19 9.87 ± 0.25
20 5.71 ± 0.14
23 8.12 ± 0.19
24 9.54 ± 0.28
25 > 10

Table 3: Cytotoxic Activity of Synthetic Cassane Diterpene Analogs (IC50 in µg/mL) [1][5]

Compound NumberB16-F10 (Murine Melanoma)HT29 (Human Colon Adenocarcinoma)Hep G2 (Human Hepatocellular Carcinoma)
5 25.33 ± 1.2135.43 ± 1.5445.21 ± 2.11
6 4.33 ± 0.323.12 ± 0.216.78 ± 0.45
7 15.76 ± 0.8922.14 ± 1.1228.98 ± 1.34
14 6.21 ± 0.458.98 ± 0.5612.34 ± 0.78
15 12.45 ± 0.7818.76 ± 0.9924.56 ± 1.23
16 5.78 ± 0.347.89 ± 0.4510.21 ± 0.67
17 8.15 ± 0.5111.23 ± 0.7615.67 ± 0.98
18 9.23 ± 0.6513.45 ± 0.8918.78 ± 1.01
19 35.43 ± 1.8745.67 ± 2.1355.43 ± 2.56
20 2.38 ± 0.393.54 ± 0.195.96 ± 0.32
23 18.76 ± 0.9825.43 ± 1.2133.21 ± 1.54
24 45.76 ± 2.1258.98 ± 2.8777.97 ± 3.45
25 65.43 ± 3.1274.33 ± 3.54> 100

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (HT29, Hep G2) and murine melanoma cells (B16-F10) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM medium.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment, and the IC50 values are determined.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compounds at their IC50 and IC80 concentrations for 72 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their IC50 and IC80 concentrations for 72 hours.

  • Staining: Cells are harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic and late apoptotic cells).

  • Data Analysis: The percentages of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells are quantified.

Visualizations

The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the anticancer activity of cassane diterpenes.

Experimental_Workflow_Cytotoxicity_Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., HT29, Hep G2, B16-F10) seeding Seed cells in 96-well plates cell_lines->seeding treatment Add varying concentrations of this compound analogs seeding->treatment incubation_72h Incubate for 72h treatment->incubation_72h add_mtt Add MTT solution incubation_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add DMSO to dissolve formazan incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound analogs using the MTT assay.

Experimental_Workflow_Anti_inflammatory_Assay cluster_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_griess Griess Assay cluster_analysis Data Analysis raw_cells RAW 264.7 Macrophages seeding Seed cells in 96-well plates raw_cells->seeding pretreatment Pre-treat with analogs (1 hour) seeding->pretreatment lps_stimulation Stimulate with LPS (24 hours) pretreatment->lps_stimulation collect_supernatant Collect supernatant lps_stimulation->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubation_10min Incubate for 10 min add_griess->incubation_10min read_absorbance Measure absorbance at 540 nm incubation_10min->read_absorbance calculate_nitrite Calculate nitrite concentration read_absorbance->calculate_nitrite determine_ic50 Determine IC50 for NO inhibition calculate_nitrite->determine_ic50

Caption: Workflow for assessing the anti-inflammatory activity of cassane diterpene analogs.

Anticancer_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor cassane Cassane Diterpene (e.g., Pterolobirin G, Salicylaldehyde 20) ros ROS Generation cassane->ros pi3k PI3K cassane->pi3k inhibition wnt Wnt/ β-catenin Pathway Inhibition cassane->wnt p53 p53 Activation cassane->p53 ampk AMPK Activation ros->ampk mtor mTORC1 Inhibition ampk->mtor inhibition apoptosis Apoptosis mtor->apoptosis promotion akt Akt pi3k->akt inhibition akt->apoptosis inhibition wnt->apoptosis inhibition bax Bax (pro-apoptotic) bax_bcl2 Increased Bax/Bcl-2 ratio bax->bax_bcl2 bcl2 Bcl-2 (anti-apoptotic) bcl2->bax_bcl2 inhibition bax_bcl2->apoptosis p53->bax cycle_arrest Cell Cycle Arrest (G0/G1 phase) p53->cycle_arrest cycle_arrest->apoptosis

Caption: Proposed signaling pathways for the anticancer activity of cassane diterpenes.

Structure-Activity Relationship (SAR) Insights

The preliminary SAR analysis of the synthetic cassane diterpenes reveals that the methyl group at the C-14 position is not always essential for cytotoxic and anti-inflammatory activities.[1][5] For instance, the 14-desmethyl analogs showed a range of activities, with some retaining significant potency. The presence of a salicylaldehyde moiety in compound 20 appears to be favorable for both potent anti-inflammatory and broad-spectrum cytotoxic activity. Furthermore, pterolobirin G (6 ) also demonstrated strong cytotoxic effects, particularly against the HT29 colon cancer cell line.[1][5] These findings suggest that modifications at various positions of the cassane scaffold can significantly influence the biological activity, offering opportunities for the rational design of more potent and selective therapeutic agents.

Conclusion

This comparative guide highlights the potential of this compound and its synthetic analogs as valuable leads for drug discovery. The synthetic analogs, in particular, have demonstrated significant anti-inflammatory and cytotoxic activities. The provided quantitative data, detailed experimental protocols, and visual diagrams serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the specific molecular targets and in vivo efficacy of the most potent analogs is warranted to fully elucidate their therapeutic potential. The structure-activity relationship insights also pave the way for the design and synthesis of novel cassane diterpenes with improved pharmacological profiles.

References

Validating Caesalmin E's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Proposed Framework for Validating the Anti-Cancer Activity of Caesalmin E in Diverse Cell Lines

While direct experimental validation of the anti-cancer mechanism of this compound, a cassane furanoditerpene isolated from Caesalpinia minax, is not yet documented in peer-reviewed literature, its structural similarity to other cytotoxic cassane diterpenoids provides a strong foundation for a proposed mechanism of action. This guide presents a comparative framework for researchers to validate the potential anti-cancer properties of this compound, drawing parallels with known cassane diterpenoids and established chemotherapeutic agents. The proposed mechanism centers on the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, such as the p53 and AMPK/mTOR pathways.

This guide offers detailed experimental protocols and comparative data to aid researchers in designing and executing studies to elucidate the precise mechanism of action of this compound in various cancer cell lines.

Comparative Cytotoxicity of Cassane Diterpenoids and Doxorubicin

To contextualize the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various cassane diterpenoids and the commonly used chemotherapeutic drug, Doxorubicin, across a range of cancer cell lines. This data serves as a benchmark for evaluating the cytotoxic effects of this compound.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Phanginin R (Cassane Diterpenoid)A2780Ovarian Cancer9.9 ± 1.6[1]
Phanginin R (Cassane Diterpenoid)HEYOvarian Cancer12.2 ± 6.5[1]
Phanginin R (Cassane Diterpenoid)AGSGastric Cancer5.3 ± 1.9[1]
Phanginin R (Cassane Diterpenoid)A549Non-small cell lung cancer12.3 ± 3.1[1]
Phanginin D (Cassane Diterpenoid)HL-60Leukemia11.7 ± 1.6[1]
Phanginin I (Cassane Diterpenoid)KBNasopharyngeal Carcinoma12.8[1]
DoxorubicinHepG2Hepatocellular Carcinoma12.18 ± 1.89[2]
DoxorubicinUMUC-3Bladder Cancer5.15 ± 1.17[2]
DoxorubicinTCCSUPBladder Cancer12.55 ± 1.47[2]
DoxorubicinBFTC-905Bladder Cancer2.26 ± 0.29[2]
DoxorubicinHeLaCervical Cancer2.92 ± 0.57[2]
DoxorubicinMCF-7Breast Cancer2.50 ± 1.76[2]
DoxorubicinM21Skin Melanoma2.77 ± 0.20[2]

Proposed Signaling Pathway for this compound

Based on the mechanisms reported for other cassane diterpenoids, this compound is hypothesized to induce apoptosis and cell cycle arrest by activating the p53 tumor suppressor pathway and/or the AMPK/mTOR signaling cascade. The following diagram illustrates this proposed mechanism.

G cluster_0 This compound cluster_1 Cellular Stress cluster_2 Signaling Pathways cluster_3 Cellular Outcomes This compound This compound ROS Generation ROS Generation This compound->ROS Generation induces p53 p53 ROS Generation->p53 activates AMPK AMPK ROS Generation->AMPK activates Cell Cycle Arrest (G1/G2/M) Cell Cycle Arrest (G1/G2/M) p53->Cell Cycle Arrest (G1/G2/M) promotes Apoptosis Apoptosis p53->Apoptosis promotes mTOR mTOR AMPK->mTOR inhibits mTOR->Cell Cycle Arrest (G1/G2/M) inhibition promotes mTOR->Apoptosis inhibition promotes

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Validating this compound's Mechanism of Action

A systematic approach is crucial for validating the proposed mechanism of action. The following diagram outlines a logical experimental workflow.

G start Start: Treat Cancer Cell Lines with this compound cytotoxicity 1. Cytotoxicity Assay (MTT) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 cell_cycle 2. Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis 3. Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis western 4. Western Blot Analysis ic50->western conclusion Conclusion: Elucidate Mechanism of Action cell_cycle->conclusion apoptosis->conclusion pathway_proteins Analyze p53, Bax, Bcl-2, p-AMPK, p-mTOR western->pathway_proteins pathway_proteins->conclusion

Caption: Experimental workflow for validation.

Detailed Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[3]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

    • Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value using dose-response curve analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine if this compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)[5]

    • Flow cytometer

  • Protocol:

    • Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[6]

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[6]

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[6]

    • Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[6]

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 15-30 minutes.[7]

    • Analyze the samples using a flow cytometer, acquiring at least 10,000 events.[6]

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Flow cytometer

  • Protocol:

    • Harvest 1-5 x 10^5 cells and wash with cold PBS.[8]

    • Centrifuge at 200 x g for 5 minutes and discard the supernatant.[9]

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[9]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

    • Incubate for 15 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[9]

    • Analyze the samples by flow cytometry within one hour.[8]

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis of Key Signaling Proteins

This technique is used to measure the expression levels of proteins involved in the proposed signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-phospho-AMPK, anti-phospho-mTOR, and loading control like anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Logical Comparison of this compound with Alternative Anti-Cancer Agents

The following diagram illustrates a logical framework for comparing the validated mechanism of this compound with other anti-cancer agents.

G cluster_0 Compound cluster_1 Mechanism of Action cluster_2 Target Pathway This compound This compound Induces Apoptosis Induces Apoptosis This compound->Induces Apoptosis proposed Induces Cell Cycle Arrest Induces Cell Cycle Arrest This compound->Induces Cell Cycle Arrest proposed Other Cassane Diterpenoids Other Cassane Diterpenoids Other Cassane Diterpenoids->Induces Apoptosis Other Cassane Diterpenoids->Induces Cell Cycle Arrest Doxorubicin Doxorubicin Doxorubicin->Induces Apoptosis Doxorubicin->Induces Cell Cycle Arrest DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition p53 Pathway p53 Pathway Induces Apoptosis->p53 Pathway AMPK/mTOR Pathway AMPK/mTOR Pathway Induces Apoptosis->AMPK/mTOR Pathway Induces Cell Cycle Arrest->p53 Pathway Induces Cell Cycle Arrest->AMPK/mTOR Pathway

References

Head-to-head comparison of Caesalmin E with other parainfluenza virus inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Head-to-Head Comparison of Caesalmin E and Other Leading Parainfluenza Virus Inhibitors

For Researchers, Scientists, and Drug Development Professionals

An In-depth Analysis of Antiviral Potency, Mechanisms of Action, and Experimental Methodologies

The global health burden of human parainfluenza viruses (hPIVs), particularly in pediatric and immunocompromised populations, underscores the urgent need for effective antiviral therapeutics. Currently, no approved vaccines or specific antiviral drugs are available for the treatment of hPIV infections. This guide provides a detailed comparative analysis of this compound, a promising natural furanoditerpene, with a range of other notable parainfluenza virus inhibitors. The comparison is based on available experimental data, focusing on antiviral potency and mechanisms of action.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro efficacy of this compound and other selected inhibitors against parainfluenza viruses, primarily Human Parainfluenza Virus Type 3 (hPIV-3). The data is presented to facilitate a clear comparison of their inhibitory concentrations.

InhibitorTypeTarget VirusAssayIC50 / EC50Reference Compound
Caesalmin C (related to this compound)Cassane FuranoditerpenePara3 VirusCytopathic Effect (CPE) Reduction8.2 µg/mLRibavirin (IC50 = 10 µM)
C5 Small MoleculehPIV-3Plaque AssayIC50 = 2.36 µM-
C7 Small MoleculehPIV-3Plaque AssayIC50 = 0.08 µM-
BCX 2798 Hemagglutinin-Neuraminidase (HN) InhibitorhPIV-1, -2, -3Cell CultureEC50 = 0.7 - 11.3 µM-
BCX 2855 Hemagglutinin-Neuraminidase (HN) InhibitorhPIV-1, -2, -3Cell CultureEC50 = 1.8 - 11.5 µM-
Suramin Non-competitive HN InhibitorhPIV-3Viral ReplicationIC50 = 30 µM-
Ribavirin Nucleoside AnalogSFTSVViral Titer ReductionIC50 = 3.69 - 8.72 µg/mL-
Favipiravir (T-705) RNA Polymerase InhibitorInfluenza VirusPlaque ReductionEC50 = 0.014 - 0.55 µg/mL-
Zanamivir Neuraminidase InhibitorInfluenza A/H1N1Neuraminidase InhibitionMean IC50 = 0.92 nMOseltamivir (Mean IC50 = 1.34 nM)

Mechanisms of Action and Associated Signaling Pathways

Understanding the molecular mechanisms by which these inhibitors exert their antiviral effects is crucial for rational drug design and development. The following sections detail the known mechanisms and provide visual representations of the targeted pathways.

This compound and Related Cassane Furanoditerpenes

The precise mechanism of action for this compound against parainfluenza virus has not been fully elucidated. However, its structural class, cassane furanoditerpenes, has been shown to possess potent antiviral activities.[1] It is hypothesized that these compounds may interfere with viral entry or replication processes. Further research is required to identify the specific viral or host cell targets.

Hemagglutinin-Neuraminidase (HN) Inhibitors: Suramin, BCX 2798, and BCX 2855

The hemagglutinin-neuraminidase (HN) glycoprotein is a critical surface protein of the parainfluenza virus, responsible for attachment to host cell sialic acid receptors and subsequent release of progeny virions.[2] Inhibitors targeting HN can effectively block these essential steps in the viral life cycle.

  • Suramin acts as a non-competitive inhibitor of the hPIV-3 HN protein, suggesting it binds to a site distinct from the sialic acid binding pocket.[3] This binding event likely induces a conformational change in the HN protein, impairing its function.

  • BCX 2798 and BCX 2855 are designed to directly interfere with the enzymatic activity of the HN protein.[4]

HN_Inhibition_Pathway cluster_virus Parainfluenza Virus cluster_host Host Cell Virus Virus HN_Protein HN Protein Virus->HN_Protein expresses Sialic_Acid_Receptor Sialic Acid Receptor HN_Protein->Sialic_Acid_Receptor binds to Viral_Entry Viral Entry Sialic_Acid_Receptor->Viral_Entry mediates HN_Inhibitor HN Inhibitor (e.g., Suramin, BCX 2798) HN_Inhibitor->HN_Protein inhibits

RNA-Dependent RNA Polymerase (RdRp) Inhibitors: Favipiravir

Favipiravir is a prodrug that, once metabolized into its active form (favipiravir-RTP), functions as a purine analog. It is recognized by the viral RNA-dependent RNA polymerase (RdRp) and incorporated into the nascent viral RNA strand, leading to chain termination and lethal mutagenesis.[5]

Favipiravir_Mechanism cluster_cell Host Cell Cytoplasm cluster_virus_replication Viral RNA Replication Favipiravir_prodrug Favipiravir (Prodrug) Cellular_Enzymes Cellular Enzymes Favipiravir_prodrug->Cellular_Enzymes metabolized by Favipiravir_RTP Favipiravir-RTP (Active) Viral_RdRp Viral RdRp Favipiravir_RTP->Viral_RdRp inhibits Cellular_Enzymes->Favipiravir_RTP Viral_RNA_Synthesis Viral RNA Synthesis Viral_RdRp->Viral_RNA_Synthesis catalyzes

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors: Ribavirin

Ribavirin, a guanosine analog, exerts its antiviral effect through multiple mechanisms. A primary mode of action against paramyxoviruses is the inhibition of the host cell enzyme inosine monophosphate dehydrogenase (IMPDH).[6] This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and capping.

Ribavirin_Mechanism Ribavirin Ribavirin Ribavirin_Monophosphate Ribavirin Monophosphate Ribavirin->Ribavirin_Monophosphate phosphorylation IMPDH IMPDH Ribavirin_Monophosphate->IMPDH inhibits GTP_pool GTP Pool Depletion IMPDH->GTP_pool leads to Viral_RNA_Synthesis Viral RNA Synthesis Inhibition GTP_pool->Viral_RNA_Synthesis

Experimental Protocols

The following are generalized protocols for the key assays used to determine the antiviral activity of the compared inhibitors. Specific parameters may vary between studies.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the ability of a compound to inhibit the virus-induced destruction of host cells.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549) in 96-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Infection: Infect the cell monolayers with a predetermined titer of parainfluenza virus in the presence of varying concentrations of the test compound. Include virus-only (positive control) and cell-only (negative control) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • CPE Evaluation: Observe the plates under a microscope to assess the degree of cytopathic effect. Cell viability can be quantified using a colorimetric assay (e.g., MTS or neutral red uptake).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the viral CPE by 50%.

CPE_Assay_Workflow A Seed Host Cells in 96-well Plate B Prepare Serial Dilutions of Test Compound A->B C Infect Cells with Parainfluenza Virus + Compound B->C D Incubate for 3-5 Days C->D E Assess Cytopathic Effect (CPE) D->E F Calculate IC50 Value E->F

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

  • Cell Seeding: Grow a confluent monolayer of susceptible cells in 6-well or 12-well plates.

  • Virus and Compound Incubation: Pre-incubate a standardized amount of parainfluenza virus with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Adsorb the virus-compound mixture onto the cell monolayers for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. The overlay medium should also contain the respective concentrations of the test compound.

  • Incubation: Incubate the plates for 3-7 days to allow for plaque formation.

  • Staining: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the IC50 value, the concentration that reduces the plaque number by 50% compared to the virus control.

Neuraminidase (NA) Inhibition Assay

This assay is specific for inhibitors that target the neuraminidase activity of the HN protein.

  • Virus Preparation: Prepare a standardized amount of parainfluenza virus.

  • Compound Incubation: Incubate the virus with serial dilutions of the test inhibitor (e.g., Zanamivir) in a 96-well plate.

  • Substrate Addition: Add a fluorogenic neuraminidase substrate (e.g., MUNANA) to each well.

  • Incubation: Incubate the plate at 37°C to allow the neuraminidase to cleave the substrate.

  • Signal Detection: Measure the fluorescence signal, which is proportional to the neuraminidase activity.

  • Data Analysis: Calculate the IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%.

Conclusion

The landscape of parainfluenza virus inhibitors is diverse, with compounds targeting various stages of the viral life cycle. This compound and its related natural products represent a promising class of antivirals, although further studies are needed to elucidate their precise mechanism and quantify their efficacy. Small molecules like C7 have demonstrated potent inhibition of viral transcription. Established drugs such as Ribavirin and Favipiravir, while not specific to parainfluenza virus, show broad-spectrum activity that includes this viral family. Targeted inhibitors of the HN protein, such as Suramin and the BCX series, offer a specific and potent means of blocking viral entry and release. The continued investigation and head-to-head comparison of these and other novel inhibitors are paramount to the development of effective therapies for parainfluenza virus infections.

References

Synergistic Antiviral Effects of Drug Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of data on Caesalmin E necessitates a shift in focus to a well-documented antiviral synergy model: Remdesivir and Nitazoxanide against SARS-CoV-2.

Initial literature searches did not yield specific studies on the synergistic antiviral effects of this compound in combination with other compounds. To fulfill the request for a comprehensive comparison guide, this document presents a detailed analysis of the well-researched synergistic antiviral activity of Remdesivir and Nitazoxanide against SARS-CoV-2. This example will serve as a template, illustrating how such a guide can be structured and the types of data required for a thorough comparative analysis. Should data on this compound become available, a similar guide could be developed.

Introduction to Antiviral Synergy

Combining antiviral drugs with different mechanisms of action can lead to a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug.[1] This approach can enhance antiviral potency, reduce the required dosages of individual drugs, and potentially minimize the development of drug-resistant viral strains.[2] This guide focuses on the synergistic combination of Remdesivir, a direct-acting antiviral, and Nitazoxanide, a host-directed therapy, against SARS-CoV-2.

Overview of Compounds

  • Remdesivir (RDV): A nucleotide analog prodrug that inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[3][4]

  • Nitazoxanide (NTZ): An FDA-approved broad-spectrum anti-infective drug with antiviral properties.[3] Its proposed mechanisms against SARS-CoV-2 include the activation of host immune pathways like RIG-I signaling and interference with the maturation of the viral spike protein.[3][5]

Quantitative Analysis of Antiviral Synergy

The synergistic effect of Remdesivir and Nitazoxanide against SARS-CoV-2 has been demonstrated in vitro. The following table summarizes the antiviral activity of each compound alone and in combination.

Compound(s)Virus StrainCell LineIC50 (µM)Cytotoxicity (CC50 in µM)Synergy Score (HSA)
RemdesivirSARS-CoV-2Vero E6~0.77>10N/A
NitazoxanideSARS-CoV-2Vero E6~2.12>10N/A
Remdesivir + NitazoxanideSARS-CoV-2Vero E6Not explicitly stated, but synergy observed at concentrations >1.25 µM for NTZNot explicitly stated, but combination showed no increased cytotoxicity3.98

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of the virus in vitro. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of the cells in an uninfected cell culture. The HSA (Highest Single Agent) synergy score is a measure of the combined effect compared to the effect of the most effective single drug.

Experimental Protocols

In Vitro Antiviral Synergy Assay (Checkerboard Method)

This method is used to assess the synergistic, additive, or antagonistic effects of two drugs.

a. Cell and Virus Culture:

  • Vero E6 cells (or other susceptible cell lines like Calu-3) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.[6]

  • SARS-CoV-2 virus stocks are propagated and titrated in the same cell line.

b. Drug Preparation:

  • Remdesivir and Nitazoxanide are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of each drug are prepared.

c. Checkerboard Assay:

  • Seed Vero E6 cells in 96-well plates and incubate overnight.[6]

  • Prepare a drug combination matrix by adding varying concentrations of Remdesivir along the rows and varying concentrations of Nitazoxanide along the columns of the 96-well plate.

  • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubate the plates for a defined period (e.g., 72 hours).

  • Assess the cytopathic effect (CPE) using a method like crystal violet staining or quantify viral replication via methods such as RT-qPCR for viral RNA or plaque assays.[6]

d. Cytotoxicity Assay:

  • A parallel assay is performed on uninfected cells with the same drug concentration matrix to determine the cytotoxicity of the drug combination.[7] Cell viability can be measured using assays like MTT or CellTiter-Glo.

e. Data Analysis:

  • The percentage of viral inhibition and cell viability is calculated for each drug combination.

  • Synergy scores are calculated using software like SynergyFinder, which can compute various synergy models (e.g., HSA, Loewe, Bliss, ZIP).[8]

Proposed Mechanism of Synergistic Action

The synergy between Remdesivir and Nitazoxanide is thought to arise from their distinct and complementary mechanisms of action targeting different stages of the viral lifecycle.

G cluster_virus SARS-CoV-2 Lifecycle cluster_drugs Drug Intervention cluster_host Host Cell Virus_Entry Virus Entry Viral_Replication Viral RNA Replication (RdRp) Virus_Entry->Viral_Replication Spike_Maturation Spike Protein Maturation Viral_Replication->Spike_Maturation Virus_Assembly Virus Assembly & Release Spike_Maturation->Virus_Assembly Remdesivir Remdesivir Remdesivir->Viral_Replication Inhibits Nitazoxanide Nitazoxanide Nitazoxanide->Spike_Maturation Interferes with RIG_I RIG-I Signaling Nitazoxanide->RIG_I Activates RIG_I->Viral_Replication Inhibits G start Start cell_culture Culture Vero E6 Cells start->cell_culture plate_cells Seed Cells in 96-well Plates cell_culture->plate_cells checkerboard Create Checkerboard Drug Matrix plate_cells->checkerboard drug_prep Prepare Serial Dilutions of Remdesivir & Nitazoxanide drug_prep->checkerboard infect Infect Cells with SARS-CoV-2 checkerboard->infect incubate Incubate for 72h infect->incubate cpe_assay Assess Cytopathic Effect (CPE) incubate->cpe_assay cytotox_assay Assess Cytotoxicity (Parallel Plate) incubate->cytotox_assay analyze Calculate IC50, CC50 & Synergy Scores cpe_assay->analyze cytotox_assay->analyze end End analyze->end

References

In Vivo Validation of Caesalmin E's Antiviral Efficacy: A Comparative Guide for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The emergence of novel and drug-resistant viral pathogens necessitates the exploration of new therapeutic agents. Caesalmin E, a cassane furanoditerpene isolated from Caesalpinia minax, has demonstrated promising antiviral properties in preliminary studies. A bioassay-guided investigation revealed that this compound exhibits potent activity against the human Parainfluenza virus 3 (Para3) in vitro.[1][2] This guide provides a comparative framework for the preclinical in vivo validation of this compound's antiviral efficacy, presenting hypothetical yet plausible experimental data and detailed protocols to guide researchers in drug development. This document compares this compound with Ribavirin, a broad-spectrum antiviral agent often used as a positive control in antiviral assays.[1][2]

Comparative Efficacy of this compound and Ribavirin in a Murine Model of Parainfluenza Virus 3 Infection

The following tables summarize the hypothetical results from an in vivo study designed to assess the antiviral efficacy of this compound in comparison to Ribavirin in a BALB/c mouse model of Parainfluenza virus 3 infection.

Table 1: Effect of this compound on Viral Titer in Lung Tissue

Treatment GroupDosage (mg/kg/day)Mean Viral Titer (Log10 PFU/g) ± SDPercent Reduction in Viral Titer (%)
Vehicle Control-6.8 ± 0.5-
This compound254.2 ± 0.438.2
This compound503.1 ± 0.354.4
Ribavirin303.9 ± 0.542.6

Table 2: Survival Rate and Body Weight Change

Treatment GroupDosage (mg/kg/day)Survival Rate (%)Mean Body Weight Change (%) on Day 7 Post-Infection
Vehicle Control-20-15.8 ± 2.1
This compound2560-5.2 ± 1.5
This compound5080-2.1 ± 1.1
Ribavirin3070-4.5 ± 1.8

Table 3: Lung Histopathology Score

Treatment GroupDosage (mg/kg/day)Mean Histopathology Score ± SD
Vehicle Control-4.5 ± 0.3
This compound252.1 ± 0.4
This compound501.2 ± 0.2
Ribavirin301.8 ± 0.3
(Note: Histopathology scores are graded on a scale of 0 to 5, where 0 represents no inflammation and 5 represents severe inflammation and tissue damage.)

Experimental Protocols

A detailed methodology is crucial for the reproducibility of in vivo studies. Animal models are an indispensable bridge between in vitro experiments and human clinical trials, allowing for the evaluation of a compound's efficacy, safety, and pharmacokinetics in a controlled setting.[3][4]

Animal Model and Virus Strain
  • Animal Model: Six-week-old female BALB/c mice are a commonly used model for studying respiratory viral infections.[3]

  • Virus: Human Parainfluenza virus 3 (Sendai virus, murine parainfluenza virus type 1) is used to establish a respiratory infection model.

Experimental Design and Drug Administration
  • Mice are randomly assigned to four groups (n=10 per group): Vehicle Control, this compound (25 mg/kg/day), this compound (50 mg/kg/day), and Ribavirin (30 mg/kg/day).

  • Mice are intranasally infected with a non-lethal dose of Parainfluenza virus 3.

  • Treatment is initiated 4 hours post-infection and administered orally once daily for 7 consecutive days.

Assessment of Antiviral Efficacy
  • Viral Titer: On day 4 post-infection, a subset of mice from each group is euthanized, and lung tissues are collected to determine viral titers via plaque assay.

  • Survival and Morbidity: The remaining mice are monitored daily for 14 days for survival and changes in body weight.

  • Histopathology: On day 7 post-infection, lung tissues are collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.

Visualizing Experimental Workflow and Potential Mechanism

Experimental Workflow for In Vivo Antiviral Efficacy Testing

G cluster_setup Setup cluster_infection Infection & Treatment cluster_endpoints Endpoints A Acclimatize BALB/c Mice B Randomize into Treatment Groups (n=10 per group) A->B C Intranasal Infection with Parainfluenza Virus 3 B->C D Oral Administration of This compound, Ribavirin, or Vehicle (Once daily for 7 days) C->D E Monitor Survival & Body Weight (Daily for 14 days) D->E F Viral Titer Assay (Lung tissue, Day 4) D->F G Histopathology (Lung tissue, Day 7) D->G

Caption: Workflow for the in vivo evaluation of this compound's antiviral efficacy.

Hypothetical Signaling Pathway of this compound in Inhibiting Viral Replication

G cluster_virus Viral Entry & Replication cluster_drug cluster_host Host Cell Response Virus Parainfluenza Virus 3 Receptor Host Cell Receptor Virus->Receptor Uncoating Viral RNA Uncoating Receptor->Uncoating Replication Viral RNA Replication (RdRp Complex) Uncoating->Replication Assembly Virion Assembly Replication->Assembly IFN_Pathway Interferon Signaling Pathway (IFN Production) Replication->IFN_Pathway Induces Release Progeny Virus Release Assembly->Release Caesalmin_E This compound Caesalmin_E->Replication Inhibition Ribavirin Ribavirin Ribavirin->Replication Inhibition Antiviral_State Establishment of Antiviral State IFN_Pathway->Antiviral_State Antiviral_State->Replication Inhibition

Caption: Potential mechanism of this compound targeting viral RNA replication.

Disclaimer: The experimental data presented in this guide are hypothetical and intended for illustrative purposes. Further in vivo research is required to validate the antiviral efficacy and safety profile of this compound.

References

Decoding the Potency of Cassane Diterpenes: A Comparative Guide to Caesalmin E Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of Caesalmin E analogs, a class of cassane furanoditerpenes, focusing on their cytotoxic and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

Cassane diterpenoids, isolated from various species of the Caesalpinia genus, have garnered significant attention for their diverse and potent biological activities, including antitumor, anti-inflammatory, and antiviral effects.[1] this compound is a representative member of this family. The exploration of its analogs, both from natural sources and through synthetic modification, has provided valuable insights into the structural features crucial for their bioactivity.

Comparative Analysis of Biological Activity

The biological evaluation of this compound analogs and related cassane diterpenes has predominantly focused on their cytotoxic effects against various cancer cell lines and their anti-inflammatory potential. The following tables summarize the quantitative data from several key studies, providing a basis for structure-activity relationship (SAR) analysis.

Cytotoxic Activity of Cassane Diterpenoids

The cytotoxicity of various cassane diterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, offering a direct comparison of the potency of these compounds.

CompoundCell LineIC50 (µM)Source
Phanginin R (1)A2780 (Ovarian)9.9 ± 1.6[2][3]
HEY (Ovarian)12.2 ± 6.5[2]
AGS (Gastric)5.3 ± 1.9[2][3]
A549 (Lung)12.3 ± 3.1[2]
Phagninin I (7)KB (Oral Epidermoid Carcinoma)12.8[2]
Tomocin APANC-1 (Pancreatic)Mildly active[4]
Phanginin APANC-1 (Pancreatic)Mildly active[4]
Phanginin FPANC-1 (Pancreatic)Mildly active[4]
Phanginin HPANC-1 (Pancreatic)Mildly active[4]
Salicylaldehyde analog (20)B16-F10 (Murine Melanoma)2.38 ± 0.39 (µg/mL)[5][6]
HT29 (Colon)3.54 ± 0.19 (µg/mL)[5][6]
Pterolobirin G (6)HT29 (Colon)~3 (µg/mL)[5][6]

Key SAR Observations for Cytotoxicity:

  • The presence and nature of substituents on the cassane skeleton significantly influence cytotoxic activity. For instance, Phanginin R, a recently isolated analog, demonstrated potent activity against a panel of cancer cell lines.[2][3]

  • Specific structural modifications can lead to preferential activity against certain cancer cell types, as seen with the mild but selective activity of Tomocin A and other analogs against PANC-1 cells under nutrient-deprived conditions.[4]

  • Semi-synthetic modifications, such as the introduction of a salicylaldehyde moiety, have yielded compounds with strong cytotoxic effects.[5][6]

Anti-inflammatory Activity of Cassane Diterpenoids

The anti-inflammatory activity of cassane diterpenoids is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).

CompoundIC50 for NO Inhibition (µM)Source
Compound 16 (from C. minax)17.3[7]
Indomethacin (Positive Control)29.7[7]
Lactam-type analog (4)8.2 - 11.2[8]
Lactam-type analog (5)8.2 - 11.2[8]
Lactam-type analog (6)8.2 - 11.2[8]
Diterpenoid from C. mimosoides (4)3.0[9]
epi-eudebeiolide C (20)17.9[10]

Key SAR Observations for Anti-inflammatory Activity:

  • Certain cassane diterpenoids exhibit more potent anti-inflammatory activity than the standard drug indomethacin.[7]

  • The modification of the D-ring to a lactam from the more common lactone is a promising strategy for enhancing anti-inflammatory effects.[8]

  • Specific analogs isolated from Caesalpinia mimosoides have demonstrated particularly strong inhibition of NO production.[9]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the tested compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • IC50 Calculation: The concentration of each compound required to inhibit NO production by 50% (IC50) is calculated.

Visualizing the Concepts

To further elucidate the relationships and processes discussed, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add this compound analogs B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure absorbance at 570 nm G->H I I H->I Calculate IC50 Signaling_Pathway_Inflammation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS_gene iNOS Gene NFkB->iNOS_gene transcribes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates NO Nitric Oxide (Inflammation) iNOS_protein->NO produces Analogs This compound Analogs Analogs->NFkB inhibit Analogs->iNOS_protein inhibit

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of cassane-type diterpenoids isolated from various Caesalpinia species. While direct cytotoxic data for Caesalmin E is not extensively available in public literature, this document focuses on structurally related and well-studied cassane diterpenoids from the same genus. The comparative data presented here, derived from various experimental studies, offers valuable insights into the potential anti-cancer activities of this class of natural compounds.

Introduction to this compound and Related Compounds

This compound is a cassane furanoditerpene that has been identified for its antiviral activities.[1] It belongs to a large and structurally diverse family of cassane-type diterpenoids, which are characteristic chemical constituents of the Caesalpinia genus.[2] Many compounds from this family have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and notably, cytotoxic effects against various cancer cell lines.[3][4] This guide will compare the cytotoxic profiles of several cassane diterpenoids that are structurally analogous to this compound, providing a valuable resource for researchers interested in the therapeutic potential of these natural products.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC50 values) of selected cassane diterpenoids from Caesalpinia species against a panel of human cancer cell lines. This data, collated from multiple studies, highlights the potent and, in some cases, selective anti-proliferative effects of these compounds.

CompoundPlant SourceCancer Cell LineIC50 (µM)Reference
Phanginin JA Caesalpinia sappanA549 (Non-small cell lung cancer)16.79 ± 0.83[5]
Phanginin R Caesalpinia sappanA2780 (Ovarian cancer)9.9 ± 1.6[6]
HEY (Ovarian cancer)12.2 ± 6.5[6]
AGS (Gastric cancer)5.3 ± 1.9[6]
A549 (Non-small cell lung cancer)12.3 ± 3.1[6]
Caesalminaxin D Caesalpinia minaxHepG-2 (Liver cancer)Moderately Active[7]
K562 (Leukemia)Moderately Active[7]
HeLa (Cervical cancer)Moderately Active[7]
Du145 (Prostate cancer)Moderately Active[7]
Caesalminaxin H Caesalpinia minaxHepG-2 (Liver cancer)Moderately Active[7]
K562 (Leukemia)Moderately Active[7]
HeLa (Cervical cancer)Moderately Active[7]
Du145 (Prostate cancer)Moderately Active[7]

Note: "Moderately Active" indicates that the compound showed activity but specific IC50 values were not provided in the cited abstract.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and mechanism of action of compounds like this compound and its relatives.

1. Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Interpretation: The flow cytometry data allows for the quantification of the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

3. Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

  • Cell Lysis: Following treatment with the test compound, cells are harvested and lysed to release intracellular contents.

  • Assay Reaction: The cell lysate is incubated with a specific caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).

  • Detection: Activated caspase-3 in the lysate cleaves the substrate, releasing a chromophore (pNA) or a fluorophore (AMC). The signal is quantified using a spectrophotometer or a fluorometer.

  • Data Analysis: The increase in caspase-3 activity in treated cells is calculated relative to untreated controls.

4. Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Fixation: After treatment, cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the cell membranes.

  • Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

  • Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanisms

The following diagrams illustrate key pathways and workflows relevant to the study of cytotoxic compounds.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid/tBid Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage DNA_Damage->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic and extrinsic apoptosis signaling pathways.

Cytotoxicity_Workflow cluster_assays Cytotoxicity & Mechanistic Assays start Start: Cell Culture treatment Treatment with Test Compounds (e.g., this compound analogs) start->treatment incubation Incubation Period (24-72 hours) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt flow_apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) incubation->flow_apoptosis caspase Caspase-3 Activity Assay incubation->caspase flow_cellcycle Flow Cytometry (PI for Cell Cycle) incubation->flow_cellcycle data_analysis Data Analysis (IC50, % Apoptosis, etc.) mtt->data_analysis flow_apoptosis->data_analysis caspase->data_analysis flow_cellcycle->data_analysis conclusion Conclusion on Cytotoxicity and Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for assessing cytotoxicity.

Logical_Comparison caesalmin_e This compound (Known Antiviral Activity) related_compounds Related Cassane Diterpenoids from Caesalpinia spp. caesalmin_e->related_compounds Structural Similarity cytotoxicity_data Comparative Cytotoxicity Data (IC50 Values) related_compounds->cytotoxicity_data mechanistic_studies Mechanistic Insights (Apoptosis, Cell Cycle Arrest) cytotoxicity_data->mechanistic_studies conclusion Inference of Potential Cytotoxic Activity of This compound and Analogs mechanistic_studies->conclusion

Caption: Logical flow of the comparative analysis.

References

A Researcher's Guide to Benchmarking Antiviral Therapeutic Index: A Framework for Novel Compounds like Caesalmin E

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: As of late 2025, publicly available data on the antiviral activity and therapeutic index of Caesalmin E, a cassane-type furanoditerpenoid, is not available. Therefore, a direct benchmark against established antiviral agents is not possible. This guide provides a comprehensive framework for researchers and drug development professionals on how to determine and benchmark the therapeutic index of a novel compound, using known antivirals as a comparative baseline. The methodologies, data presentation, and logical workflows detailed herein outline the necessary steps to evaluate the potential of new antiviral candidates.

The therapeutic index (TI), often referred to as the selectivity index (SI) in in vitro studies, is a critical quantitative measure that compares the concentration at which a drug is effective to the concentration at which it becomes toxic.[1] A larger TI indicates a safer drug, as there is a wider margin between the effective dose and the toxic dose.[1] For a compound to be considered a viable anti-SARS-CoV candidate, for instance, a selectivity index greater than 100 is often suggested.[2]

Comparative Data on Known Antiviral Agents

To establish a benchmark, it is essential to compare the performance of a novel compound against the known therapeutic indices of established drugs. The following table summarizes the in vitro selectivity index for several well-known antivirals against various viruses.

Antiviral AgentTarget VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Remdesivir SARS-CoV-2Vero E60.22 - 0.32>100312.5 - 454.5
Acyclovir Herpes Simplex Virus-1 (HSV-1)---42 (Enzymatic TI)
Molnupiravir SARS-CoV-2Calu-3~1.97--
Lopinavir/Ritonavir SARS-CoV-2Calu-38.2--
Chloroquine SARS-CoVVero8.8261~30
Hydroxychloroquine SARS-CoV-2---22
Organoselenium (R3e) SARS-CoV-2Vero E61.99≥100>50.25
Organoselenium (R3b) SARS-CoV-2Vero E62.97≥100>33.67

Note: Data is compiled from multiple sources.[2][3][4][5][6] EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values can vary significantly based on the cell line, viral strain, and specific experimental protocol used.[3][7]

Experimental Protocols

Determining the therapeutic index of a novel compound like this compound requires two primary assays: a cytotoxicity assay to determine the CC₅₀ and an antiviral efficacy assay to determine the EC₅₀.

Determination of 50% Cytotoxic Concentration (CC₅₀)

This assay measures the toxicity of the compound on the host cells that will be used for the antiviral assay.

  • Cell Culture: Plate a suitable cell line (e.g., Vero E6, Calu-3, LLC-MK2) in a 96-well microplate at a predetermined density (e.g., 1 x 10⁴ to 2 x 10⁴ cells/well) and culture overnight to allow for cell adherence.[3][6]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Typically, eight half-log₁₀ concentrations are used.[8]

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3][6]

  • Viability Assessment: Quantify cell viability using a standard method such as the MTT assay or Neutral Red uptake assay.[9][10] This involves adding the reagent, incubating, and then measuring the absorbance using a spectrophotometer.

  • Calculation: The CC₅₀ value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control. This is calculated using regression analysis of the dose-response curve.[8]

Determination of 50% Effective Concentration (EC₅₀)

This assay measures the ability of the compound to inhibit viral replication or its cytopathic effect (CPE).

  • Cell Culture and Infection: Seed cells in a 96-well plate as described above. The cells are then infected with the target virus at a specific Multiplicity of Infection (MOI), for example, an MOI of 0.01 or 1.[6][11]

  • Treatment: The compound can be added at different time points:

    • Pre-treatment: Compound is added and incubated before viral infection to assess its ability to block viral entry.

    • Post-treatment: Compound is added after the virus has been allowed to adsorb to the cells to assess its ability to inhibit intracellular replication.[12]

    • Co-treatment: Compound and virus are added simultaneously.

  • Incubation: The infected and treated plates are incubated until the virus controls (infected, untreated cells) show significant (>80%) cytopathic effect.[8]

  • Quantification of Antiviral Activity: The inhibition of viral activity is quantified. Methods include:

    • CPE Reduction Assay: Visually scoring the reduction in cell death or quantifying it with a cell viability stain like neutral red.[8][10]

    • Plaque Reduction Assay: Counting the reduction in viral plaques formed in a cell monolayer.[3]

    • Yield Reduction Assay: Measuring the amount of new virus produced via methods like RT-qPCR for viral RNA or TCID₅₀ assay for infectious virus.[6][10]

    • Reporter Virus Assay: Using a genetically modified virus that expresses a reporter gene (e.g., GFP) and measuring the reduction in reporter signal.[13]

  • Calculation: The EC₅₀ value is the concentration of the compound that inhibits viral replication or CPE by 50% relative to the virus control. This is determined by regression analysis.[8]

Visualizations: Workflows and Pathways

Logical Framework for Benchmarking

The following diagram illustrates the logical relationship and decision-making process when evaluating a novel antiviral compound.

A Novel Compound (e.g., this compound) B Determine CC₅₀ (Cytotoxicity Assay) A->B C Determine EC₅₀ (Antiviral Efficacy Assay) A->C D Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) B->D C->D E Benchmark SI vs. Known Antivirals D->E F High SI (>100)? Low Toxicity? E->F G Proceed to Further Preclinical Studies F->G Yes H Optimize Compound or Abandon F->H No

Caption: Logical workflow for antiviral compound evaluation.

Standard Experimental Workflow

This diagram outlines the standard laboratory procedure for determining the Selectivity Index of a test compound.

cluster_0 CC₅₀ Determination cluster_1 EC₅₀ Determination A1 Plate Host Cells (96-well) A2 Add Serial Dilutions of Compound A1->A2 A3 Incubate (24-72h) A2->A3 A4 Assess Cell Viability (e.g., MTT Assay) A3->A4 A5 Calculate CC₅₀ A4->A5 Result Calculate Therapeutic Index SI = CC₅₀ / EC₅₀ A5->Result B1 Plate Host Cells (96-well) B2 Infect Cells with Virus B1->B2 B3 Add Serial Dilutions of Compound B2->B3 B4 Incubate until CPE B3->B4 B5 Assess Viral Inhibition (e.g., CPE Reduction) B4->B5 B6 Calculate EC₅₀ B5->B6 B6->Result

Caption: Experimental workflow for TI determination.

Generic Viral Life Cycle and Potential Intervention Points

This diagram shows a simplified viral life cycle, highlighting stages where an antiviral compound like this compound could potentially exert its inhibitory effects.

cluster_0 Host Cell cluster_1 Receptor Cell Receptor Endosome Endosome Receptor->Endosome 2. Entry Nucleus Nucleus (Replication/Integration) Endosome->Nucleus 3. Uncoating & Replication Ribosome Ribosome (Translation) Nucleus->Ribosome 4. Protein Synthesis Assembly Virion Assembly Ribosome->Assembly 5. Assembly Virus Virus Particle Assembly->Virus 6. Egress (Budding) T1 Attachment Inhibitors T1->Virus T2 Entry/Fusion Inhibitors T2->Endosome T3 Replication Inhibitors T3->Nucleus T4 Protease Inhibitors T4->Ribosome T5 Egress Inhibitors T5->Assembly Virus->Receptor 1. Attachment

Caption: Potential targets in a generic viral life cycle.

References

Safety Operating Guide

Prudent Disposal of Caesalmin E in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the recommended procedures for the proper disposal of Caesalmin E, a cassane furanoditerpene, in a research environment. These guidelines are intended for researchers, scientists, and drug development professionals.

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is paramount. Therefore, it should be treated as a hazardous chemical waste to ensure the safety of laboratory personnel and to minimize environmental impact.

Core Principles for Chemical Waste Management

The disposal of any laboratory chemical, including this compound, should adhere to the following fundamental principles:

  • Segregation: Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Identification: All waste containers must be clearly and accurately labeled with their contents.

  • Containment: Use appropriate, sealed, and chemically compatible containers for waste storage.

  • Professional Disposal: All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent skin and eye contact, as well as inhalation.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, chemical-resistantPrevents skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from accidental splashes.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If generating dust or aerosols, a dust mask or respirator may be necessary.Minimizes inhalation of airborne particles.

Step-by-Step Disposal Protocol for this compound

1. Waste Collection:

  • Collect solid this compound waste in a dedicated, clean, and dry container made of a compatible material (e.g., glass or high-density polyethylene).
  • For solutions of this compound, use a dedicated liquid waste container. Do not mix with other solvent waste unless compatibility is confirmed.
  • Ensure the container is in good condition and has a secure, leak-proof lid.

2. Labeling:

  • Immediately label the waste container with the following information:
  • "Hazardous Waste"
  • "this compound" (spell out the full chemical name)
  • List all components of a mixture, including solvents and their approximate percentages.
  • Accumulation Start Date (the date the first waste was added to the container).
  • Principal Investigator's Name and Laboratory/Room Number.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
  • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

4. Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.
  • Follow all institutional and local regulations for hazardous waste pickup and disposal.

5. Spill and Contamination Cleanup:

  • In case of a small spill of solid this compound, carefully sweep it up and place it in the designated hazardous waste container. Avoid creating dust.
  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
  • Decontaminate the spill area with an appropriate solvent and then soap and water.
  • All materials used for cleanup (e.g., paper towels, absorbent pads) must also be disposed of as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select Labeled, Compatible Waste Container ppe->container collect_solid Collect Solid Waste container->collect_solid If solid collect_liquid Collect Liquid Waste container->collect_liquid If liquid seal Securely Seal Container collect_solid->seal collect_liquid->seal store Store in Designated Waste Area seal->store arrange_pickup Arrange for EHS/Contractor Pickup store->arrange_pickup end_node End: Proper Disposal arrange_pickup->end_node

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.

Personal protective equipment for handling Caesalmin E

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The primary defense against exposure to hazardous compounds like Caesalmin E is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[6][7][8][9] Given its potential cytotoxicity, a comprehensive PPE ensemble is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves.Minimizes the risk of exposure due to pinholes or tears in a single glove layer.[10]
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes, aerosols, and solid particulates.
Lab Coat Disposable, back-closing gown resistant to chemical permeation.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator or higher, depending on the procedure.Required when handling the solid compound or creating solutions to prevent inhalation of aerosolized particles.
Foot Protection Closed-toe shoes.Protects feet from spills.

Safe Handling and Operational Procedures

Safe handling of this compound extends beyond personal protective equipment and into the establishment of safe laboratory practices and engineering controls.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Biological Safety Cabinet (BSC): For cell-based assays involving this compound, a Class II BSC should be used to protect both the user and the cell culture from contamination.

Work Practices:

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.

  • Weighing: When weighing the solid compound, do so on a disposable weigh paper within a chemical fume hood.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Be mindful of potential splashing.

  • Cleaning: After each use, decontaminate the work area with an appropriate cleaning agent.[2]

Table 2: Procedural Checklist for Handling this compound

StepAction
1. Preparation Don all required PPE. Prepare the designated workspace in a chemical fume hood.
2. Handling Carefully weigh or handle this compound. Avoid generating dust or aerosols.
3. Experimentation Conduct all experimental procedures within the designated, controlled environment.
4. Post-Experiment Decontaminate all surfaces and equipment.
5. Doffing PPE Remove PPE in the correct sequence to avoid self-contamination.[10]
6. Waste Disposal Dispose of all contaminated materials in designated hazardous waste containers.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Table 3: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid this compound Dispose of in a clearly labeled, sealed container for cytotoxic chemical waste.
Contaminated Labware Disposable items (e.g., pipette tips, tubes, gloves) should be placed in a designated cytotoxic waste container.
Liquid Waste Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.

All waste must be disposed of in accordance with institutional, local, and national hazardous waste regulations.[5][11][12]

Visual Guides

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal A Don Appropriate PPE B Prepare Designated Workspace in Fume Hood A->B C Weigh/Handle this compound D Conduct Experiment C->D E Decontaminate Surfaces & Equipment F Segregate & Dispose of Waste E->F G Doff PPE Correctly F->G

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Generalized Apoptotic Pathway for Cassane Diterpenoids

While the specific signaling pathway of this compound is not fully elucidated, many cassane diterpenoids are known to induce apoptosis.[13][14] The following diagram illustrates a common pathway through which these compounds may exert their cytotoxic effects.

G cluster_pathway Apoptosis Signaling A Cassane Diterpenoid (e.g., this compound) B Increase p53 Expression A->B C Increase Bax/Bcl-2 Ratio B->C D Caspase-3 Activation C->D E PARP Cleavage D->E F Apoptosis D->F E->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caesalmin E
Reactant of Route 2
Reactant of Route 2
Caesalmin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.